Product packaging for 1-Bromooctane-d4(Cat. No.:)

1-Bromooctane-d4

Cat. No.: B15140128
M. Wt: 197.15 g/mol
InChI Key: VMKOFRJSULQZRM-NZLXMSDQSA-N
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Description

1-Bromooctane-d4 is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 197.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Br B15140128 1-Bromooctane-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17Br

Molecular Weight

197.15 g/mol

IUPAC Name

1-bromo-3,3,4,4-tetradeuteriooctane

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2

InChI Key

VMKOFRJSULQZRM-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(CCCC)C([2H])([2H])CCBr

Canonical SMILES

CCCCCCCCBr

Origin of Product

United States

Foundational & Exploratory

1-Bromooctane-d4 chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromooctane-d4, a deuterated analog of 1-bromooctane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. Below, you will find key data, experimental protocols, and visualizations to support your research and development activities.

Core Chemical and Physical Properties

This compound is a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard. The introduction of deuterium atoms at specific positions in the molecule allows for tracing and quantification in complex biological and chemical systems. While specific experimental data for this compound is not widely published, the properties of its non-deuterated counterpart, 1-bromooctane, provide a strong baseline for its expected characteristics.

Table 1: Chemical and Physical Properties of 1-Bromooctane and its Deuterated Analogs

Property1-BromooctaneThis compound1-Bromooctane-d17
CAS Number 111-83-11219803-37-8[1][2][3]126840-36-6[4]
Molecular Formula C₈H₁₇BrC₈H₁₃D₄Br[1]C₈D₁₇Br[4]
Molecular Weight 193.12 g/mol [2]197.15 g/mol [1]210.23 g/mol [4]
Appearance Colorless to light yellow liquid[5][6]Neat-
Melting Point -55 °C--
Boiling Point 201 °C (lit.)[5]--
Density 1.118 g/mL at 25 °C (lit.)[5]--
Refractive Index n20/D 1.452 (lit.)--
Solubility Insoluble in water; miscible with ethanol and ether[5]--

Experimental Protocols

Synthesis of 1-Bromooctane (General Protocol)

Materials:

  • 1-Octanol (or deuterated 1-octanol)

  • Concentrated Sulfuric Acid

  • Hydrogen Bromide (48% aqueous solution)

  • Sodium Bicarbonate solution

  • Calcium Chloride

Procedure:

  • In a reaction vessel, cool 1 mole of 1-octanol.

  • Slowly add 0.5 moles of concentrated sulfuric acid, followed by 1.25 moles of 48% hydrogen bromide, while keeping the mixture cool.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After reflux, perform a steam distillation of the mixture.

  • Separate the organic layer containing the crude 1-bromooctane using a separatory funnel.

  • Wash the crude product twice with a small volume of cold, concentrated sulfuric acid or hydrochloric acid to remove any ether byproduct.

  • Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

  • Dry the product over anhydrous calcium chloride.

  • Purify the final product by distillation. The fraction boiling at approximately 201 °C is collected.[7]

General Analytical Methods for Deuterated Compounds

The analysis of deuterated compounds like this compound is crucial to confirm the position and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the sites of deuterium substitution.

  • ²H NMR: Directly observes the deuterium nuclei, confirming their presence and location within the molecule. This method can provide a more accurate determination of isotopic abundance when combined with ¹H NMR.[8]

Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the increase in molecular weight due to the incorporation of deuterium atoms. It is a fundamental technique for verifying the isotopic enrichment of the final product.

Applications and Workflows

Deuterated compounds such as this compound are primarily used as tracers in metabolic studies and as internal standards for quantitative analysis. The following diagrams illustrate the general workflows and concepts related to the use of stable isotope-labeled compounds.

G General Workflow for Stable Isotope Tracing cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase start Introduce this compound (Stable Isotope Tracer) incubation Incubate with Biological System (e.g., cell culture, in vivo) start->incubation sampling Collect Samples at Time Points incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis pathway_id Pathway Identification flux_analysis->pathway_id

Caption: General experimental workflow for using a stable isotope tracer.

This workflow illustrates the process of introducing a labeled compound like this compound into a biological system, followed by sample collection, analytical measurement, and data interpretation to understand metabolic pathways.[9][10][11][12]

G Concept of Kinetic Isotope Effect CH_Bond C-H Bond Metabolism Metabolic Cleavage (e.g., by P450 enzymes) CH_Bond->Metabolism Faster CD_Bond C-D Bond Slower_Metabolism Slower Metabolic Cleavage CD_Bond->Slower_Metabolism Slower Improved_PK Improved Pharmacokinetic Profile Slower_Metabolism->Improved_PK

Caption: The kinetic isotope effect in drug metabolism.

The replacement of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H). This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile of a drug. This is a key rationale for the use of deuterated compounds in drug development.

References

1-Bromooctane-d4 CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromooctane-d4, a deuterated analogue of 1-bromooctane. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, drug metabolism, and pharmacokinetic studies. This document details the compound's chemical identity, physical properties, a plausible synthetic route, and its primary application as an internal standard in quantitative mass spectrometry.

Core Compound Information

Chemical Identity:

  • Systematic Name: 1-Bromo-3,3,4,4-tetradeuteriooctane

  • Common Synonyms: this compound, n-Octyl-d4 bromide

  • CAS Number: 1219803-37-8[1]

  • Molecular Formula: C₈H₁₃D₄Br[2]

  • Molecular Weight: 197.15 g/mol [2]

Molecular Structure:

The molecular structure of this compound consists of an eight-carbon straight chain where four hydrogen atoms on the third and fourth carbons are replaced by deuterium.

  • SMILES: [2H]C([2H])(CCBr)C([2H])([2H])CCCC[2]

  • InChI Key: VMKOFRJSULQZRM-NZLXMSDQSA-N[2]

Physicochemical Properties

Quantitative data for this compound is not widely available. However, the physicochemical properties are expected to be very similar to its non-deuterated analogue, 1-bromooctane. The key difference is the higher molecular weight due to the presence of deuterium.

Property1-Bromooctane (Non-deuterated)This compoundSource
CAS Number 111-83-11219803-37-8[1][3]
Molecular Formula C₈H₁₇BrC₈H₁₃D₄Br[2][3]
Molecular Weight 193.13 g/mol 197.15 g/mol [2][3]
Appearance Colorless liquidNeat[2][4]
Boiling Point ~200 °CNot specified[5]
Melting Point -55 °CNot specified[5]
Density ~1.11 g/cm³Not specified[5]
Solubility Insoluble in waterNot specified

Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 1-Octanol-3,3,4,4-d4

This precursor could be synthesized via the reduction of a suitable carboxylic acid ester or ketone, such as ethyl oct-3-enoate, using a deuterium source like deuterium gas (D₂) with a catalyst, followed by reduction of the ester group.

Step 2: Bromination of 1-Octanol-3,3,4,4-d4

The deuterated alcohol would then be converted to the corresponding bromide. A common method is reaction with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid (H₂SO₄).

  • Reaction: C₄H₉CD₂CD₂CH₂CH₂OH + HBr → C₄H₉CD₂CD₂CH₂CH₂Br + H₂O

Detailed Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the deuterated 1-octanol.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • Slowly add a 48% solution of hydrobromic acid to the mixture.

  • Remove the flask from the ice bath and heat the mixture to reflux for approximately 6-8 hours.

  • After reflux, allow the mixture to cool to room temperature. A biphasic mixture should be observed.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude product by fractional distillation under reduced pressure to yield 1-Bromooctane-3,3,4,4-d4.

Applications in Research and Drug Development

The primary application of this compound is as an isotopically labeled internal standard for quantitative bioanalysis using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1]

In drug development, particularly in pharmacokinetic and drug metabolism studies, it is crucial to accurately measure the concentration of a drug or its metabolites in biological matrices like plasma, urine, or tissue homogenates. Deuterated standards are considered the "gold standard" for such applications.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Bioanalysis

This section provides a detailed, representative protocol for the use of a deuterated internal standard like this compound for the quantification of a hypothetical non-polar, small molecule analyte ("Analyte X") in human plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte X Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls. The IS working solution should be prepared at a concentration that provides a robust signal in the mass spectrometer (e.g., 100 ng/mL).

2. Preparation of Calibration Curve and Quality Control Samples:

  • Spike blank human plasma with the Analyte X working solutions to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of each calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube, except for blank samples.

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% water, 20% acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column suitable for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% B to 95% B over 5 minutes).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in positive ion mode.

  • MRM Transitions:

    • Analyte X: A specific precursor-to-product ion transition.

    • This compound (IS): A specific precursor-to-product ion transition (e.g., monitoring for the loss of the bromine atom or a fragment of the deuterated alkyl chain).

5. Data Analysis:

  • Integrate the peak areas for both Analyte X and the IS.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Analyte X in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Workflow for Using a Deuterated Internal Standard

The following diagram illustrates the rationale behind using a stable isotope-labeled internal standard in a quantitative bioanalytical workflow.

G Diagram 1: Rationale for a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_correction A Biological Sample (e.g., Plasma) B Spike with Deuterated IS (this compound) A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C V1 Sample Loss B->V1 D Injection C->D E Chromatographic Separation D->E V3 Injection Volume D->V3 F Mass Spectrometry Detection E->F V2 Matrix Effects F->V2 G Measure Peak Areas (Analyte & IS) H Calculate Area Ratio (Analyte / IS) G->H I Quantify vs. Calibration Curve H->I H->V1 Corrects H->V2 Corrects H->V3 Corrects

Caption: Rationale for using a deuterated internal standard.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical bioanalytical experiment using this compound as an internal standard.

G Diagram 2: Bioanalytical Experimental Workflow start Start prep_solutions Prepare Stock & Working Solutions (Analyte & IS) start->prep_solutions prep_cal_qc Prepare Calibration Curve & QC Samples in Plasma prep_solutions->prep_cal_qc sample_aliquot Aliquot 100 µL of Sample, Calibrator, or QC prep_cal_qc->sample_aliquot spike_is Spike with 20 µL IS (this compound) sample_aliquot->spike_is precipitate Add 300 µL Acetonitrile (Protein Precipitation) spike_is->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze process_data Process Data & Quantify analyze->process_data end End process_data->end

Caption: A typical bioanalytical experimental workflow.

References

An In-depth Technical Guide to the Isotopic Labeling and Purity of 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and purity analysis of 1-Bromooctane-d4. This deuterated analog of 1-bromooctane is a valuable tool in various research applications, particularly in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based quantification.

Isotopic Labeling and Synthesis

The targeted isotopic labeling of this compound, specifically 1-Bromooctane-3,3,4,4-d4, involves the introduction of four deuterium atoms at the C3 and C4 positions of the octyl chain. This is typically achieved through a multi-step synthesis starting with a deuterated precursor.

A plausible synthetic pathway commences with the deuteration of a suitable precursor to introduce the deuterium atoms at the desired locations, followed by conversion to the final product. The most common precursor for the synthesis of 1-bromooctane is 1-octanol.[1] Therefore, the synthesis of this compound would logically proceed through the synthesis of 1-octanol-3,3,4,4-d4.

Experimental Protocol: Synthesis of 1-Bromooctane-3,3,4,4-d4

This protocol outlines a representative synthesis of this compound, starting from a commercially available or synthetically prepared deuterated 1-octanol.

Materials:

  • 1-Octanol-3,3,4,4-d4

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-octanol-3,3,4,4-d4 and hydrobromic acid (48%).

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add deionized water and dichloromethane. Shake the funnel and allow the layers to separate.

  • Extraction and Washing: Collect the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water to remove any acidic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the dichloromethane under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation to yield the final product.

Purity and Isotopic Enrichment Analysis

Ensuring the chemical and isotopic purity of this compound is critical for its intended applications. Commercially available 1-Bromooctane-3,3,4,4-d4 typically has an isotopic purity of 98 atom % D.[2][3][4] The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterTypical ValueAnalytical Technique
Isotopic Purity (atom % D) 98%NMR, MS
Chemical Purity >98%GC-MS, NMR
Experimental Protocol: Purity Analysis by NMR Spectroscopy

Objective: To determine the isotopic and chemical purity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) that does not have signals overlapping with the analyte.

  • Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

¹H NMR Analysis:

  • Acquire a standard proton NMR spectrum.

  • Chemical Purity: Integrate the signals corresponding to the protons of this compound and compare them to the integral of the internal standard to calculate the chemical purity.

  • Isotopic Purity: The absence or significant reduction of proton signals at the C3 and C4 positions confirms the high level of deuteration. The residual proton signals at these positions can be integrated and compared to the signals of the non-deuterated positions to estimate the isotopic purity.

²H (Deuterium) NMR Analysis:

  • Acquire a deuterium NMR spectrum.

  • The presence of a signal corresponding to the deuterium atoms at the C3 and C4 positions provides direct evidence of successful labeling. The integration of this signal relative to any other deuterium signals can be used to confirm the position of labeling.

Experimental Protocol: Purity Analysis by Mass Spectrometry

Objective: To confirm the molecular weight and determine the isotopic distribution of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with Electron Ionization (EI) or a High-Resolution Mass Spectrometer (HRMS).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

GC-MS Analysis:

  • Inject the sample into the GC. The GC will separate the this compound from any volatile impurities.

  • The separated components will then be introduced into the mass spectrometer.

  • Chemical Purity: The peak area of the this compound in the chromatogram relative to the total peak area of all components indicates the chemical purity.

  • Isotopic Purity: The mass spectrum will show the molecular ion peak cluster. For this compound, the molecular weight is higher than that of the unlabeled compound. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to determine the isotopic enrichment. The mass spectrum of unlabeled 1-bromooctane shows characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br). The deuterated compound will exhibit a similar pattern, shifted by the mass of the deuterium atoms.

Diagrams

Synthesis_of_1_Bromooctane_d4 cluster_reagents Reagents 1-Octanol-3,3,4,4-d4 1-Octanol-3,3,4,4-d4 Reaction Mixture Reaction Mixture 1-Octanol-3,3,4,4-d4->Reaction Mixture HBr, H2SO4 Crude Product Crude Product Reaction Mixture->Crude Product Reflux Purified this compound Purified this compound Crude Product->Purified this compound Workup & Purification HBr, H2SO4 HBr, H2SO4

Caption: Synthetic pathway for this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry This compound Sample This compound Sample NMR Analysis NMR Analysis This compound Sample->NMR Analysis MS Analysis MS Analysis This compound Sample->MS Analysis 1H NMR 1H NMR NMR Analysis->1H NMR Determine Chemical & Isotopic Purity 2H NMR 2H NMR NMR Analysis->2H NMR Confirm Deuterium Labeling GC-MS GC-MS MS Analysis->GC-MS Determine Chemical Purity & Isotopic Distribution Purity Data Purity Data 1H NMR->Purity Data 2H NMR->Purity Data GC-MS->Purity Data

Caption: Workflow for purity analysis of this compound.

References

1-Bromooctane-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 1-Bromooctane-d4. While specific stability data for the deuterated form is limited, the following information is based on the well-documented properties of 1-Bromooctane and related deuterated analogs, providing a strong basis for safe and effective handling.

Stability Profile

This compound is considered stable under normal laboratory conditions.[1][2][3] The primary factors that can influence its stability are exposure to incompatible materials, high temperatures, and ignition sources.[1][2][4]

Key Stability Characteristics:

  • Chemical Stability: Stable under recommended storage conditions.[1][2][3]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[1] Reactions with strong oxidizing agents and strong bases should be avoided.[1]

  • Decomposition: When heated to decomposition, it may emit hazardous substances including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[1][4]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety data sheets for 1-Bromooctane.

ParameterRecommendationSource
Temperature Store at room temperature.[3][4] An alternative source suggests storing below +30°C.[5][3][4][5]
Atmosphere Store in a dry and well-ventilated place.[2][4][2][4]
Container Keep container tightly closed in its original container.[2][4] Glass containers are suitable.[6][2][4][6]
Light Store in a cool, dark place.[2][2]
Incompatible Materials Store away from strong oxidizing agents and strong bases.[1][4][1][4]
Ventilation Use in a well-ventilated area.[4][6] Ensure adequate ventilation, especially in confined areas.[1][1][4][6]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4][7][1][2][4][7]

Experimental Protocols

Detailed experimental protocols for determining the stability of this compound are not publicly available. However, standard analytical techniques can be employed to assess its purity and degradation over time. These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the isotopic enrichment and structural integrity of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor for changes in functional groups that may indicate degradation.

A typical stability study would involve storing aliquots of this compound under various conditions (e.g., different temperatures, light exposures, and humidity levels) and analyzing them at predetermined time points using the techniques mentioned above.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Protocol receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log Receipt and Assign Storage Location inspect->log No Damage quarantine Quarantine and Report inspect->quarantine Damaged store Store in a Cool, Dry, Dark, Well-Ventilated Area log->store segregate Segregate from Incompatible Materials (Oxidizing Agents, Strong Bases) store->segregate retrieve Retrieve from Storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) retrieve->ppe fume_hood Handle in a Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense reseal Tightly Reseal Container dispense->reseal return_to_storage Return to Designated Storage Area reseal->return_to_storage

References

Solubility Profile of 1-Bromooctane-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromooctane-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated compound, this guide leverages data from its non-deuterated analog, 1-bromooctane. The substitution of deuterium for protium at the C1 position is not expected to significantly alter the fundamental solubility properties in organic media.

Core Principles of Solubility

The solubility of a compound is largely governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another.[1] 1-Bromooctane, and by extension this compound, is a non-polar molecule due to its long hydrocarbon chain.[2] This characteristic dictates its solubility behavior in different types of solvents.

Qualitative Solubility Data

Solvent ClassSolvent ExamplesSolubility of 1-BromooctaneExpected Solubility of this compound
Non-Polar Hexane, TolueneHighly Soluble[2]Highly Soluble
Polar Aprotic Acetone, THFSolubleSoluble
Polar Protic Ethanol, MethanolMiscible[3]Miscible
Very Polar WaterInsoluble[3][4][5]Insoluble

Experimental Determination of Solubility: A General Protocol

While specific experimental protocols for determining the solubility of this compound were not found, a general method for determining the solubility of a liquid in a liquid solvent involves the following steps:

  • Material Preparation : Obtain the solute (this compound) and a selection of organic solvents of known purity.

  • Temperature Control : Maintain a constant temperature for the experiment, as solubility is temperature-dependent.

  • Incremental Addition : Start with a known volume of the solvent in a sealed container. Incrementally add small, known volumes of the solute.

  • Mixing : After each addition, vigorously mix the solution to ensure it reaches equilibrium.

  • Observation : Carefully observe the solution for any signs of insolubility, such as the formation of a separate layer or cloudiness.

  • Saturation Point : The point at which the addition of the solute results in a persistent second phase is the saturation point.

  • Quantification : The total volume of the solute added to the known volume of the solvent at the saturation point can be used to calculate the solubility, often expressed in terms of volume/volume percentage or mole fraction.

Visualization of Solubility Principles

The following diagram illustrates the "like dissolves like" principle as it applies to this compound.

Figure 1: "Like Dissolves Like" Principle for this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound in an organic solvent can be visualized as follows:

ExperimentalWorkflow start Start prepare Prepare Materials: This compound Organic Solvent start->prepare control_temp Set and Maintain Constant Temperature prepare->control_temp add_solute Incrementally Add This compound to Solvent control_temp->add_solute mix Vigorously Mix to Reach Equilibrium add_solute->mix observe Observe for Insolubility (Phase Separation) mix->observe saturation Saturation Point Reached? observe->saturation saturation->add_solute No quantify Quantify Solubility saturation->quantify Yes end End quantify->end

Figure 2: General Experimental Workflow for Solubility Determination.

References

Spectroscopic Analysis of 1-Bromooctane-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Bromooctane-d4. Due to the lack of publicly available experimental data for this specific isotopologue, this document presents a detailed analysis of the spectra for the non-deuterated 1-Bromooctane. It further extrapolates this information to predict the spectral characteristics of this compound, considering various possible deuteration patterns. This guide also outlines standard experimental protocols for acquiring such data and employs visualizations to clarify analytical workflows.

Introduction

1-Bromooctane is a key alkylating agent and intermediate in organic synthesis. Its deuterated analogue, this compound, serves as a valuable tool in mechanistic studies, as an internal standard for quantitative analysis, and in metabolic profiling. The incorporation of deuterium atoms provides a spectroscopic handle to trace the fate of molecules in chemical and biological systems. Understanding the NMR and MS characteristics of this compound is therefore crucial for its effective application.

Predicted Spectroscopic Data of this compound

The exact position of the four deuterium atoms in "this compound" is not specified. For the purpose of this guide, we will consider two plausible scenarios: deuteration at the C1 and C2 positions, as these are common sites for labeling in synthetic procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. The chemical shift, multiplicity (splitting pattern), and integration of signals in an NMR spectrum provide detailed information about the chemical environment of each nucleus.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Bromooctane shows distinct signals for the protons at different positions. In a deuterated analogue, the signals corresponding to the positions where deuterium atoms have replaced protons will be absent or significantly reduced in intensity. Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency than protons and is therefore not observed in a standard ¹H NMR experiment.

Table 1: Comparison of Predicted ¹H NMR Data for 1-Bromooctane and Potential this compound Isotopologues.

Position1-Bromooctane Chemical Shift (ppm)MultiplicityIntegrationPredicted 1-Bromooctane-1,1,2,2-d4Predicted 1-Bromooctane-1,1,8,8-d4
-CH₂Br (C1)~3.40Triplet2HAbsentAbsent
-CH₂- (C2)~1.85Quintet2HAbsentQuintet (2H)
-(CH₂)₅- (C3-C7)~1.2-1.4Multiplet10HMultiplet (10H)Multiplet (10H)
-CH₃ (C8)~0.89Triplet3HTriplet (3H)Absent

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

2.1.2. ¹³C NMR Spectroscopy

In ¹³C NMR, the presence of deuterium has a distinct effect. The signal for a carbon atom bonded to deuterium will be split into a multiplet due to C-D coupling (typically a 1:1:1 triplet for a CD₂ group) and will be shifted slightly upfield. Furthermore, the intensity of the signal for a deuterated carbon is significantly reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Table 2: Comparison of Predicted ¹³C NMR Data for 1-Bromooctane and a Hypothetical 1-Bromooctane-1,1,2,2-d4.

Position1-Bromooctane Chemical Shift (ppm)Predicted 1-Bromooctane-1,1,2,2-d4
C1~33.7Shifted upfield, triplet, reduced intensity
C2~32.8Shifted upfield, triplet, reduced intensity
C3~28.7~28.7
C4~28.1~28.1
C5~29.2~29.2
C6~31.8~31.8
C7~22.6~22.6
C8~14.1~14.1

Note: Chemical shifts are approximate.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Table 3: Predicted Mass Spectrometry Data for 1-Bromooctane and this compound.

Ion1-Bromooctane (m/z)This compound (m/z)Notes
[M]⁺ (with ⁷⁹Br)192196Molecular Ion
[M]⁺ (with ⁸¹Br)194198Molecular Ion
[M-Br]⁺113117Loss of Bromine
[C₄H₉]⁺5757 or higherButyl fragment (deuteration position dependent)
[C₃H₇]⁺4343 or higherPropyl fragment (deuteration position dependent)

The fragmentation pattern will also be informative. If deuterium is located at positions that are part of a common fragment, the m/z of that fragment will be shifted accordingly.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 s

    • Acquisition Time: ~2-4 s

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2 s

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Gas Chromatography (GC-MS): Inject a dilute solution of the sample onto a suitable GC column (e.g., DB-5). The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Direct Infusion: Introduce the sample directly into the ion source if it is sufficiently pure and volatile.

Mass Spectrometer Parameters (EI):

  • Ionization Energy: 70 eV (standard for library matching).

  • Mass Range: m/z 30-300.

  • Scan Speed: 1-2 scans/second.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms structure Structure Elucidation (Position of Deuterium) nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

nmr_interpretation cluster_1h ¹H NMR cluster_13c ¹³C NMR chem_shift_h Chemical Shift structure Molecular Structure of this compound chem_shift_h->structure integration Integration integration->structure multiplicity Multiplicity multiplicity->structure chem_shift_c Chemical Shift chem_shift_c->structure deuterium_effect Deuterium Effects (Splitting, Shift, Intensity) deuterium_effect->structure

Caption: Key information derived from NMR spectra for structural elucidation.

Conclusion

This guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound. By leveraging the known spectral data of 1-Bromooctane and the fundamental principles of spectroscopy, researchers can confidently predict and interpret the spectra of its deuterated analogues. The detailed protocols and workflow visualizations serve as a practical resource for scientists engaged in the synthesis and analysis of isotopically labeled compounds, facilitating their use in a wide range of research and development applications. The ability to accurately characterize these molecules is paramount to the success of studies that rely on them as tracers and internal standards.

An In-Depth Technical Guide to the Potential Applications of 1-Bromooctane-d4 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 1-Bromooctane-d4, a deuterated alkyl halide, in the field of organic synthesis. While specific documented uses of this compound are not widely available, its utility can be inferred from the well-established applications of its non-deuterated counterpart, 1-bromooctane, and from mechanistic studies involving structurally similar deuterated compounds. The primary applications of deuterated molecules lie in their ability to act as tracers for reaction mechanisms and as internal standards in analytical chemistry. Furthermore, the incorporation of deuterium can significantly alter the metabolic fate of pharmaceutically active compounds.

Introduction to Deuterated Compounds in Organic Synthesis

Deuterium (D), a stable isotope of hydrogen, has become an invaluable tool in modern organic chemistry and drug development. Replacing hydrogen with deuterium in a molecule can lead to several observable effects, primarily due to the greater mass of deuterium. This mass difference manifests as a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications:

  • Kinetic Isotope Effect (KIE): The cleavage of a C-D bond typically requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.

  • Metabolic Switching: In drug discovery, deuteration at a site of metabolic oxidation can slow down the drug's breakdown, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.

  • Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based analyses due to their similar chemical properties to the non-deuterated analyte but distinct mass, allowing for accurate quantification.

1-Bromooctane, as a versatile alkylating agent, is used to introduce the octyl group in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs), polymers, and surfactants. The deuteration of 1-bromooctane, creating this compound, opens up new avenues for its application in these areas, particularly in mechanistic studies and the synthesis of deuterated fine chemicals.

Mechanistic Elucidation using the Kinetic Isotope Effect: A Case Study with a Structural Isomer

While specific studies detailing the use of this compound are scarce, a study on its structural isomer, 2-bromooctane, provides a clear example of how a deuterated alkyl bromide can be used to investigate reaction mechanisms. A study on the bromide ion substitution at 2-bromooctane utilized 1,1,1-d3-2-bromooctane to measure the β-deuterium kinetic isotope effect.[1] The results of this study can be used to infer the potential application of this compound in similar mechanistic investigations.

The study focused on an "identity process," where the nucleophile and the leaving group are the same (bromide ion). The rate of reaction was followed by observing the racemization of the chiral 2-bromooctane. The kinetic isotope effect (kH/kD) was determined by comparing the rate of racemization of the deuterated substrate with its non-deuterated counterpart.

Table 1: β-Deuterium Kinetic Isotope Effects for the Racemization of 1,1,1-d3-2-bromooctane [1]

SolventTemperature (°C)[Bu4NBr] (M)kH/kD
Acetone250.021.062 ± 0.018
Acetonitrile250.021.059 ± 0.015
Nitromethane250.021.08 ± 0.02

The observed kH/kD values, which are close to unity, are indicative of a secondary kinetic isotope effect. This suggests that the C-D bond is not broken in the rate-determining step of the reaction, which is consistent with an SN2-type mechanism where the nucleophile attacks the carbon bearing the leaving group. A larger kH/kD value would have suggested a greater degree of carbocation character in the transition state, leaning towards an SN1 mechanism.

Experimental Protocol: Determination of Kinetic Isotope Effect for Bromide Exchange-Racemization of 2-Bromooctane [1]

Materials:

  • Optically active 2-bromooctane

  • Optically active 1,1,1-d3-2-bromooctane

  • Tetrabutylammonium bromide (Bu4NBr)

  • Anhydrous acetone, acetonitrile, or nitromethane

Procedure:

  • Prepare a solution of tetrabutylammonium bromide of a known concentration in the desired solvent.

  • Add a known quantity of the optically active 2-bromooctane (or its deuterated analogue) to the electrolyte solution in a polarimeter cell.

  • Maintain the temperature of the cell at the desired value (e.g., 25°C).

  • Monitor the change in optical rotation over time using a polarimeter.

  • The rate of racemization is determined from the first-order plot of ln(αt/α0) versus time, where α0 is the initial optical rotation and αt is the optical rotation at time t.

  • The second-order rate constant is obtained by dividing the first-order rate constant by the concentration of the bromide ion.

  • The kinetic isotope effect (kH/kD) is calculated as the ratio of the rate constant for the non-deuterated substrate to that of the deuterated substrate.

The logical workflow for such a mechanistic study can be visualized as follows:

G Workflow for Kinetic Isotope Effect Study cluster_synthesis Substrate Preparation cluster_reaction Reaction and Data Acquisition cluster_analysis Data Analysis and Interpretation Synthesis_H Synthesize Non-deuterated 2-bromooctane Reaction_H Racemization of Non-deuterated Substrate Synthesis_H->Reaction_H Synthesis_D Synthesize Deuterated (1,1,1-d3)-2-bromooctane Reaction_D Racemization of Deuterated Substrate Synthesis_D->Reaction_D Polarimetry_H Monitor Optical Rotation vs. Time Reaction_H->Polarimetry_H Polarimetry_D Monitor Optical Rotation vs. Time Reaction_D->Polarimetry_D Rate_Constant_H Calculate Rate Constant (kH) Polarimetry_H->Rate_Constant_H Rate_Constant_D Calculate Rate Constant (kD) Polarimetry_D->Rate_Constant_D KIE Calculate kH/kD Rate_Constant_H->KIE Rate_Constant_D->KIE Mechanism Elucidate Reaction Mechanism KIE->Mechanism

Workflow for a Kinetic Isotope Effect Study

Potential Applications in Drug Development and Synthesis

The principles demonstrated in the mechanistic study of 2-bromooctane can be extended to the use of this compound in the synthesis of deuterated molecules with potential pharmaceutical applications.

  • Synthesis of Deuterated APIs: this compound can be used as an alkylating agent to introduce a deuterated octyl chain into a drug candidate. If the octyl group is a site of metabolic oxidation, the presence of deuterium could slow down this process, leading to a more favorable pharmacokinetic profile.

The general scheme for such an alkylation reaction is as follows:

G Alkylation with this compound Substrate Nu-H (e.g., R-OH, R-NH2, R-SH) Product Nu-Octyl-d4 Substrate->Product Reagent This compound Reagent->Product Base Base Base->Product SN2 Byproduct H-Base+ Br-

Alkylation using this compound
  • Internal Standards for Pharmacokinetic Studies: In the development of a drug containing an octyl moiety, this compound could be used to synthesize the deuterated version of the drug. This deuterated drug can then serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify the drug's concentration in biological matrices during pharmacokinetic studies.

Conclusion

While direct applications of this compound in the scientific literature are not abundant, its potential utility in organic synthesis is significant. By drawing parallels with its non-deuterated counterpart and structurally similar deuterated compounds, it is evident that this compound can serve as a valuable tool for:

  • Elucidating reaction mechanisms through the study of kinetic isotope effects.

  • Synthesizing deuterated molecules with potentially improved metabolic stability for pharmaceutical applications.

  • Preparing internal standards for quantitative bioanalytical assays.

As the field of deuterated pharmaceuticals continues to grow, the demand for and application of deuterated building blocks like this compound are expected to increase, making it a compound of interest for researchers in both academia and industry.

References

literature review on deuterated alkyl halides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterated Alkyl Halides for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated alkyl halides are organic compounds where one or more hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution, while seemingly minor, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference is the foundation of the Deuterium Kinetic Isotope Effect (DKIE), a phenomenon that can significantly alter a molecule's metabolic fate.[1][2] In drug development, this strategy is employed to enhance a drug's metabolic stability, improve its pharmacokinetic profile, and potentially reduce toxicity by slowing down metabolic pathways that break C-H bonds.[1][2][3][4] This guide provides a technical overview of the synthesis, characterization, and application of deuterated alkyl halides, complete with experimental protocols and quantitative data.

Synthesis of Deuterated Alkyl Halides

The site-specific incorporation of deuterium is crucial for synthesizing these compounds. Dehalogenative deuteration of organic halides is a primary method, allowing for precise deuterium placement.[5]

Method 1: Reductive Deuteration of Activated Organic Halides

This method is particularly effective for preparing α-deuterated esters, nitriles, and amides from their corresponding α-halogenated precursors.[6] It utilizes zinc and deuterium oxide (D₂O) in an efficient and economical protocol.[6][7]

Experimental Protocol: Synthesis of α-Deuterated Ethyl Acetate [6]

  • Reaction Setup: In a 100 mL round-bottom flask, add 10 mmol of ethyl 2-bromoacetate, 20 mmol of zinc dust, and 25 mL of a polar aprotic solvent (e.g., tetrahydrofuran, THF).

  • Deuterium Source Addition: Add 1.5 equivalents (15 mmol) of deuterium oxide (D₂O) to the stirring mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with 20 mL of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product, ethyl 2-deuteroacetate, by fractional distillation to achieve high isotopic and chemical purity.

Method 2: Photo-induced Dehalogenative Deuteration

Recent advancements have enabled the dehalogenative deuteration of unactivated alkyl halides using photoredox chemistry.[5] This method employs D₂O as the deuterium source and can be applied to a wide range of primary, secondary, and tertiary alkyl bromides and chlorides under mild conditions.[5]

Experimental Protocol: Phosphine-Mediated Dehalogenative Deuteration [5]

  • Reactant Preparation: In a nitrogen-filled glovebox, add an unactivated alkyl halide (e.g., 1-bromooctane, 0.2 mmol), a photocatalyst (e.g., an iridium-based complex), and a phosphine-mediated halogen-atom transfer agent (e.g., tricyclohexylphosphine, Cy₃P) to a reaction vial.

  • Solvent and Deuterium Source: Add a suitable solvent mixture and D₂O (as the deuterium source).

  • Photoreaction: Seal the vial and place it in a photoreactor equipped with a specific wavelength light source (e.g., blue LEDs). Irradiate the mixture at room temperature with stirring for 24 hours.

  • Analysis and Purification: After the reaction, analyze the mixture by GC-MS to determine yield and the level of deuterium incorporation.[8] Purify the product using column chromatography on silica gel.

Characterization and Data

The successful synthesis and isotopic purity of deuterated alkyl halides are confirmed using several analytical techniques.

  • Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and confirm the degree of deuterium incorporation by analyzing the mass of the molecular ion.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the disappearance of proton signals at the deuterated positions. ²H NMR shows a signal corresponding to the incorporated deuterium. For deuterated solvents like DMSO-d₆, its hygroscopicity can lead to a significant H₂O resonance in the ¹H-NMR spectrum.[9]

  • Gas Chromatography (GC): GC can be used to separate and quantify impurities in high-purity deuterium.[10][11] An inverse isotope effect can be observed on a GC column, where isotopomers with more deuterium atoms elute first.[8]

Quantitative Data Summary

The physical properties of alkyl halides are altered upon deuteration. Below is a summary of key data for common deuterated compounds.

CompoundFormulaMolar Mass (g·mol⁻¹)Boiling Point (°C)Density (g·cm⁻³)
ChloroformCHCl₃119.3861.21.489
Deuterated ChloroformCDCl₃120.3860.91.500
Dimethyl sulfoxide(CH₃)₂SO78.131891.1004
Deuterated Dimethyl sulfoxide(CD₃)₂SO84.171891.190

Applications in Drug Development: The Kinetic Isotope Effect

The primary application of deuteration in pharmaceuticals is to leverage the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it.[12][13] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[13][14]

KIE_Pathway cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism A Drug with C-H bond B Metabolite A->B CYP450 Enzyme (Faster Cleavage) C Drug with C-D bond D Metabolite C->D CYP450 Enzyme (Slower Cleavage)

Caption: The Kinetic Isotope Effect slows the metabolic breakdown of a deuterated drug compared to its standard form.

By replacing hydrogen with deuterium at a drug's metabolic "hotspot," its rate of metabolism can be reduced.[3] This can lead to:

  • Improved Pharmacokinetics: A longer drug half-life and more stable plasma concentrations.[3][4]

  • Reduced Dosage: Potentially allowing for lower or less frequent dosing.[4]

  • Enhanced Safety Profile: Decreased formation of potentially toxic metabolites.[3]

Experimental Workflow for Deuterated Drug Evaluation

The development and validation of a deuterated drug candidate follow a systematic process to confirm the benefits of isotopic substitution.

Drug_Development_Workflow A Identify Metabolic Hotspot (C-H) B Synthesize Deuterated Analog (C-D) A->B C In Vitro Metabolic Stability Assay B->C D In Vivo Pharmacokinetic Studies C->D E Toxicology and Efficacy Studies D->E

Caption: Workflow for the development and evaluation of a deuterated drug candidate from synthesis to in-vivo studies.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Preparation: Prepare stock solutions of the non-deuterated and deuterated drug candidates in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In separate microcentrifuge tubes, prepare an incubation mixture containing pooled human liver microsomes (as a source of metabolic enzymes) and a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding the drug candidate (to a final concentration of ~1 µM) and an NADPH-regenerating system (cofactor for CYP450 enzymes).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the remaining parent drug in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life for the deuterated compound compared to the non-deuterated version confirms a positive kinetic isotope effect.

References

Theoretical and Computational Insights into 1-Bromooctane-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane, a halogenated alkane, serves as a fundamental building block in a variety of chemical syntheses and is a valuable model system for studying the behavior of long-chain alkyl halides. The deuterated isotopologue, 1-bromooctane-d4, in which four hydrogen atoms are replaced by deuterium, offers a unique lens through which to explore the subtle interplay of molecular structure, dynamics, and reactivity. Isotopic substitution, particularly with deuterium, is a powerful tool in mechanistic studies, vibrational spectroscopy, and in understanding kinetic isotope effects. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to study this compound, offering a framework for researchers to leverage these techniques in their own investigations.

While direct computational and extensive experimental studies on this compound are not widely published, this guide synthesizes information from studies on 1-bromooctane, n-alkyl bromides, and deuterated alkanes to provide a comprehensive theoretical overview. The principles and protocols outlined herein are directly applicable to the study of this compound and similar molecules.

Theoretical Framework and Computational Modeling

The theoretical investigation of this compound encompasses several key areas, from the analysis of its conformational landscape to the prediction of its spectroscopic properties and reaction dynamics. Computational chemistry provides a powerful toolkit to explore these aspects at a molecular level.

Conformational Analysis

The flexibility of the octyl chain in this compound gives rise to a multitude of conformational isomers. Understanding the relative energies and populations of these conformers is crucial, as they can significantly influence the molecule's physical properties and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for performing conformational analysis. Functionals such as M05-2X and M06, paired with basis sets like 6-311+G(d,p) or cc-pVTZ, have been shown to provide reliable results for the conformational profiles of halogenated alkanes.[1] The process typically involves a systematic search of the potential energy surface to identify all stable conformers, followed by geometry optimization and frequency calculations for each. The calculated free energies are then used to determine the Boltzmann populations of each conformer at a given temperature.[1] For long-chain alkanes, benchmark sets like ACONFL can be used to evaluate the performance of different computational methods.[2]

Logical Workflow for Conformational Analysis:

Conformational_Analysis_Workflow Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Optimization DFT Geometry Optimization of Unique Conformers Conformer_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (DFT) DFT_Optimization->Frequency_Calculation Energy_Analysis Relative Energy and Free Energy Calculation Frequency_Calculation->Energy_Analysis Boltzmann_Distribution Boltzmann Population Analysis Energy_Analysis->Boltzmann_Distribution End Conformational Landscape Boltzmann_Distribution->End MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Topology Define Molecular Topology (Force Field) Solvation Create Simulation Box and Solvate (if necessary) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production Run (NVE or NVT) Equilibration->Production Trajectory_Analysis Analyze Trajectory (RDF, MSD, etc.) Production->Trajectory_Analysis Property_Calculation Calculate Bulk Properties (Density, Viscosity, etc.) Trajectory_Analysis->Property_Calculation

References

Methodological & Application

Application Note: Quantification of Brominated Organic Compounds Using 1-Bromooctane-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of brominated organic compounds, utilizing 1-Bromooctane-d4 as an internal standard. The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis guidelines. Representative quantitative data are presented to demonstrate the method's performance.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, crucial in fields ranging from environmental monitoring to pharmaceutical development. A significant challenge in achieving accurate quantification is the potential for variability introduced during sample preparation and injection. The internal standard method is a powerful technique to mitigate these errors. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[1]

Deuterated analogs of the target analyte are considered the gold standard for internal standards in mass spectrometry.[1] They co-elute with the analyte, experience similar matrix effects, and have nearly identical extraction recoveries. However, their difference in mass allows for their distinct detection by the mass spectrometer. This compound is an excellent internal standard for the analysis of 1-bromooctane and other medium-chain bromoalkanes.

This application note provides a generalized framework for the use of this compound as an internal standard for the quantification of a target analyte, exemplified by 1-bromooctane.

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Bromooctane (or other target brominated compounds)

  • Internal Standard: this compound

  • Solvents: Hexane, Dichloromethane, Methanol (HPLC or GC grade)

  • Reagents: Sodium sulfate (anhydrous), for sample drying.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

Standard and Sample Preparation

2.1. Stock Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-bromooctane and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

2.2. Calibration Standards

Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range (e.g., 0.1 - 50 µg/mL). Spike each calibration standard with the internal standard to a constant concentration (e.g., 5 µg/mL).

2.3. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Liquid Samples (e.g., Water):

    • To 10 mL of the water sample in a separatory funnel, add 5 µL of the internal standard stock solution (100 µg/mL).

    • Perform a liquid-liquid extraction with 2 x 5 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

  • Solid Samples (e.g., Soil, Tissue):

    • To 1 g of the homogenized sample in a centrifuge tube, add 5 µL of the internal standard stock solution (100 µg/mL).

    • Add 5 mL of a suitable extraction solvent (e.g., hexane:acetone 1:1 v/v).

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction.

    • Combine the extracts, dry over anhydrous sodium sulfate, and concentrate to 1 mL.

    • Transfer to a GC vial for analysis.

GC-MS Analysis

3.1. Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

3.2. GC-MS Parameters

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)

3.3. SIM Parameters

The choice of ions to monitor is based on the mass spectra of 1-bromooctane and this compound.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Bromooctane135137, 43
This compound139141, 45

Data Presentation

Quantitative Data Summary

The following tables present representative data for a method validation study. These values are illustrative and should be determined for each specific application.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (µg/mL)
1-Bromooctane0.1 - 50> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
1-Bromooctane0.050.15

LOD and LOQ are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.[3]

Table 3: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (% Recovery)
1< 5%< 10%95 - 105%
10< 3%< 8%98 - 102%
40< 2%< 5%99 - 101%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Spike_IS Spike with this compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Concentration Concentration Extraction->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/IS Ratio Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of 1-bromooctane and other related brominated compounds by GC-MS. This application note provides a comprehensive protocol that can be adapted to various sample matrices. The implementation of this method can significantly improve the accuracy and precision of analytical results in research, quality control, and drug development settings.

References

Application Notes and Protocols for Quantitative Analysis of Organic Compounds Using 1-Bromooctane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of semi-volatile organic compounds in environmental matrices using 1-Bromooctane-d4 as an internal standard. The protocols outlined below are particularly suited for gas chromatography-mass spectrometry (GC-MS) applications and can be adapted for various organic analytes.

Application Note: Quantitative Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Water Samples by GC-MS with this compound as an Internal Standard

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties. Accurate and precise quantification of PAHs in environmental samples such as water is crucial for monitoring and risk assessment. This application note describes a robust method for the quantitative analysis of selected PAHs in water using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. The use of a deuterated internal standard is essential to correct for variations in sample extraction, injection volume, and instrument response, thereby ensuring high accuracy and reproducibility.

Principle

A known concentration of the internal standard, this compound, is added to all calibration standards and unknown water samples. The PAHs are then extracted from the water matrix using solid-phase extraction (SPE). The extracts are concentrated and analyzed by GC-MS. The quantification of each PAH is based on the ratio of its peak area to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte to generate a calibration curve, which is then used to determine the concentration of the PAHs in the unknown samples.

Data Presentation

Table 1: GC-MS Calibration Data for Naphthalene with this compound as Internal Standard

Calibration LevelNaphthalene Concentration (ng/mL)Naphthalene Peak AreaThis compound Peak AreaPeak Area Ratio (Naphthalene/IS)
1515,234150,1120.101
21030,156149,8760.201
32576,543151,0340.507
450152,876150,5431.015
5100305,123149,9872.034
6250760,456150,2345.062

Table 2: Quantitative Analysis of PAHs in a Spiked Water Sample

AnalyteSpiked Concentration (ng/mL)Calculated Concentration (ng/mL)Recovery (%)
Naphthalene5048.797.4
Acenaphthylene5051.2102.4
Fluorene5049.599.0
Phenanthrene5050.8101.6
Anthracene5047.995.8
Fluoranthene5052.1104.2
Pyrene5051.5103.0

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of each PAH standard and dissolve in 10 mL of methanol.

  • Working Standard Mixture (10 µg/mL): Dilute the primary stock standards with methanol to create a mixed working standard solution containing all PAHs at a concentration of 10 µg/mL.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into blank water samples. Add a constant amount of the internal standard spiking solution to each calibration standard to achieve a final concentration of 50 ng/mL of this compound.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.

  • Internal Standard Spiking: Add 25 µL of the 1 µg/mL this compound internal standard spiking solution to the 500 mL water sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Analyte Elution: Elute the trapped PAHs and the internal standard from the cartridge with 5 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Instrumental Method
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Naphthalene12810277
Acenaphthylene152151153
Fluorene166165139
Phenanthrene17815289
Anthracene17815289
Fluoranthene202101203
Pyrene202101203
This compound (IS) 141 113 57

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 500 mL Water Sample spike_is Spike with this compound (Internal Standard) sample->spike_is condition Condition C18 SPE Cartridge spike_is->condition standards Prepare Calibration Standards (with Internal Standard) inject Inject 1 µL into GC-MS standards->inject load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Dichloromethane wash->elute concentrate Concentrate to 1 mL elute->concentrate concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calculate_ratio Calculate Peak Area Ratios (Analyte/IS) integrate->calculate_ratio calibrate Generate Calibration Curve calculate_ratio->calibrate quantify Quantify Analytes in Sample calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of PAHs.

logical_relationship cluster_quant Quantitative Analysis Principle analyte_response Analyte Response (Peak Area) response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response Internal Standard Response (Peak Area) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve unknown_conc Unknown Concentration response_ratio->unknown_conc From Sample analyte_conc Analyte Concentration analyte_conc->calibration_curve calibration_curve->unknown_conc

Caption: Logical relationship for internal standard calibration.

Application Note: Quantification of Fatty Acids using 1-Bromooctane-d4 for Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the derivatization of fatty acids with 1-Bromooctane-d4 for their subsequent quantification by mass spectrometry. The described method is ideal for researchers, scientists, and drug development professionals requiring accurate measurement of fatty acids in various biological and pharmaceutical matrices. By converting fatty acids into their deuterated octyl esters, this protocol facilitates stable isotope dilution analysis, a gold-standard technique for quantitative accuracy. The inclusion of a deuterated internal standard minimizes variability arising from sample preparation and matrix effects. This document provides a comprehensive experimental protocol, data presentation guidelines, and a visual workflow diagram.

Introduction

Fatty acids play crucial roles in numerous biological processes and are key components in the development of many pharmaceutical products. Accurate and precise quantification of fatty acids is therefore essential for metabolic research, drug discovery, and quality control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for fatty acid analysis. However, the inherent properties of free fatty acids, such as their low volatility and poor ionization efficiency, often necessitate a derivatization step to improve their analytical performance.

This protocol describes the synthesis of d4-octyl esters of fatty acids using this compound. This derivatization serves two primary purposes: firstly, it converts the polar carboxylic acid group into a less polar ester, which improves chromatographic behavior. Secondly, and more importantly, it introduces a stable isotope-labeled tag, enabling the use of the derivatized analyte as an internal standard for the quantification of its non-deuterated counterpart. The general reaction scheme involves the conversion of the fatty acid to its carboxylate salt, followed by an SN2 reaction with this compound to form the corresponding d4-octyl ester.

Experimental Protocol

Materials and Reagents
  • Fatty acid standard(s) or sample extract

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Glass reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Derivatization Procedure
  • Preparation of Fatty Acid Solution: Accurately weigh 1-5 mg of the fatty acid standard or the dried sample extract into a 2 mL glass reaction vial. If starting from a liquid sample, evaporate the solvent under a gentle stream of nitrogen.

  • Formation of Carboxylate Salt: Add 500 µL of anhydrous DMF and an excess of anhydrous potassium carbonate (approximately 10 mg) to the vial. The potassium carbonate acts as a base to deprotonate the fatty acid, forming the potassium carboxylate salt.

  • Addition of Derivatizing Reagent: Add a molar excess of this compound to the reaction mixture. For 1 mg of a typical fatty acid (e.g., palmitic acid, MW ~256 g/mol ), this corresponds to approximately 2-3 µL of this compound.

  • Reaction Incubation: Securely cap the vial and vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 1 hour to facilitate the SN2 reaction.

  • Reaction Quenching and Extraction: After incubation, allow the vial to cool to room temperature. Add 1 mL of deionized water to quench the reaction. The d4-octyl ester product is then extracted by adding 1 mL of hexane (for GC-MS) or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v for LC-MS) and vortexing vigorously for 1 minute.

  • Phase Separation and Collection: Centrifuge the vial at 2000 x g for 5 minutes to achieve clear phase separation. Carefully collect the upper organic layer containing the derivatized fatty acid and transfer it to a clean vial.

  • Drying and Concentration: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial. The solvent can then be evaporated under a stream of nitrogen to concentrate the sample, if necessary.

  • Sample Analysis: Reconstitute the dried residue in a suitable solvent (e.g., hexane for GC-MS, or a mobile phase-compatible solvent for LC-MS) and inject it into the analytical instrument.

Data Presentation

The following table presents hypothetical quantitative data for the derivatization and analysis of a standard fatty acid, palmitic acid, using the described protocol. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.

ParameterValue
Analyte Palmitic Acid
Derivatizing Agent This compound
Internal Standard 13C-Palmitic Acid (derivatized with this compound)
Instrumentation GC-MS
Derivatization Efficiency > 98%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Dynamic Range 1.5 - 1000 ng/mL
R² of Calibration Curve 0.998
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery 95 - 105%

Visualizations

The following diagrams illustrate the chemical reaction pathway for the derivatization and the overall experimental workflow.

derivatization_pathway fatty_acid Fatty Acid (R-COOH) carboxylate Carboxylate Salt (R-COO- K+) fatty_acid->carboxylate + K2CO3 k2co3 K2CO3 (Base) bromo_d4 This compound (Br-C8D4-H) ester_d4 d4-Octyl Ester (R-COO-C8D4-H) carboxylate->ester_d4 + this compound (SN2 Reaction)

Caption: Chemical pathway for the derivatization of a fatty acid with this compound.

experimental_workflow start Start: Fatty Acid Sample add_dmf_k2co3 Add DMF and K2CO3 start->add_dmf_k2co3 add_bromo_d4 Add this compound add_dmf_k2co3->add_bromo_d4 incubate Incubate at 70°C add_bromo_d4->incubate quench_extract Quench with Water and Extract with Hexane incubate->quench_extract separate_phases Centrifuge and Collect Organic Layer quench_extract->separate_phases dry_concentrate Dry and Concentrate separate_phases->dry_concentrate analyze Analyze by GC-MS or LC-MS dry_concentrate->analyze

Caption: Experimental workflow for fatty acid derivatization and analysis.

Conclusion

The protocol presented in this application note provides a reliable and efficient method for the derivatization of fatty acids using this compound. This approach is particularly advantageous for quantitative studies requiring high accuracy and precision, as it allows for the creation of deuterated internal standards for stable isotope dilution mass spectrometry. The detailed methodology and structured data presentation guidelines are intended to assist researchers in implementing this technique for a wide range of applications in both academic and industrial settings.

Application of 1-Bromooctane-d4 in Environmental Sample Analysis: A Representative Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of environmental analysis, the accurate quantification of organic pollutants is paramount for assessing environmental quality and human health risks. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely employed for the detection and quantification of a broad range of environmental contaminants, including semi-volatile organic compounds (SVOCs), pesticides, and polycyclic aromatic hydrocarbons (PAHs). The complexity of environmental matrices such as soil, water, and sediment necessitates the use of internal standards to ensure the reliability and accuracy of analytical results. Deuterated compounds, such as 1-Bromooctane-d4, are ideal for this purpose as they exhibit similar chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer.

This document provides a detailed, representative application note and protocol for the use of this compound as a surrogate standard in the analysis of semi-volatile organic compounds in soil samples by GC-MS. While specific, publicly available, detailed protocols for this compound are not readily found, this protocol is based on established methodologies for similar deuterated surrogate standards used in environmental analysis, such as those outlined in U.S. Environmental Protection Agency (EPA) methods.

Principle of the Method

This protocol describes a method for the determination of semi-volatile organic compounds (SVOCs) in soil. A soil sample is extracted using a suitable solvent. This compound is introduced into the sample as a surrogate standard prior to extraction to monitor the efficiency of the sample preparation and analysis process. The extract is then concentrated and analyzed by GC-MS. The quantification of target analytes is performed by comparing their response to the response of the internal standard, while the recovery of the surrogate standard provides a measure of the method's performance for each specific sample.

Data Presentation

Table 1: Representative Performance Data for Surrogate Standard Recovery

ParameterAcceptance Criteria
This compound Recovery60-140%

Table 2: Representative Method Detection Limits (MDLs) and Quantitation Limits (QLs) for Target SVOCs

CompoundMDL (µg/kg)QL (µg/kg)
Naphthalene5.015.0
Acenaphthene5.015.0
Fluorene5.015.0
Phenanthrene5.015.0
Anthracene5.015.0
Pyrene5.015.0
Benzo[a]anthracene5.015.0
Chrysene5.015.0
Benzo[b]fluoranthene5.015.0
Benzo[k]fluoranthene5.015.0
Benzo[a]pyrene5.015.0
Indeno[1,2,3-cd]pyrene5.015.0
Dibenz[a,h]anthracene5.015.0
Benzo[g,h,i]perylene5.015.0

Note: These are representative values and actual MDLs and QLs are instrument and matrix dependent and should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetone, Dichloromethane (DCM), Hexane (pesticide grade or equivalent)

  • Standards:

    • This compound surrogate standard solution (e.g., 100 µg/mL in a suitable solvent)

    • Calibration standards containing target SVOCs at various concentrations

    • Internal standard solution (e.g., a deuterated PAH not expected in the sample)

  • Reagents: Anhydrous sodium sulfate (granular, baked at 400°C for 4 hours)

  • Apparatus:

    • Gas chromatograph-mass spectrometer (GC-MS)

    • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

    • Concentration apparatus (e.g., Kuderna-Danish or rotary evaporator)

    • Analytical balance

    • Glassware (beakers, flasks, vials)

Sample Preparation and Extraction
  • Sample Homogenization: Homogenize the soil sample to ensure representativeness.

  • Spiking with Surrogate Standard:

    • Weigh approximately 10 g of the homogenized soil sample into an extraction thimble or cell.

    • Spike the sample with a known amount of the this compound surrogate standard solution (e.g., 100 µL of a 100 µg/mL solution).

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add a 1:1 mixture of acetone and hexane to the boiling flask and extract for 16-24 hours.

    • Accelerated Solvent Extraction (ASE): Place the cell in the ASE system. Use a 1:1 mixture of acetone and DCM as the extraction solvent. Typical conditions are 100°C and 1500 psi for two static cycles.

  • Drying and Concentration:

    • Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a rotary evaporator.

  • Internal Standard Addition: Just prior to GC-MS analysis, add a known amount of the internal standard solution to the concentrated extract.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Representative):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent)

    • Inlet: Splitless injection at 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: 20°C/min to 150°C

      • Ramp 2: 10°C/min to 310°C, hold for 10 minutes

  • Mass Spectrometer (MS) Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Quality Control
  • Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process.

  • Laboratory Control Sample (LCS): A clean matrix spiked with known amounts of target analytes and the surrogate standard.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with known amounts of target analytes to assess matrix effects.

  • Surrogate Recovery: The recovery of this compound must be within the acceptance limits (e.g., 60-140%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Processing sample Soil Sample homogenize Homogenization sample->homogenize spike Spike with This compound homogenize->spike extract Solvent Extraction (Soxhlet or ASE) spike->extract dry Drying (Na2SO4) extract->dry concentrate Concentration dry->concentrate add_is Add Internal Standard concentrate->add_is gcms GC-MS Analysis add_is->gcms quantify Quantification gcms->quantify report Reporting quantify->report

Caption: Experimental workflow for SVOC analysis in soil.

logical_relationship cluster_standards Standards cluster_analytes Analytes cluster_outcomes Analytical Outcomes surrogate Surrogate (this compound) recovery Method Efficiency (Recovery %) surrogate->recovery monitors internal_std Internal Standard quantification Accurate Quantification internal_std->quantification corrects for target_analyte Target Analyte target_analyte->quantification is quantified

Caption: Role of standards in quantitative analysis.

Application Notes and Protocols for 1-Bromooctane-d4 in Proteomic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive profiling of protein abundance in complex biological samples. Isotopic labeling has emerged as a robust strategy for accurate relative and absolute quantification of proteins by mass spectrometry (MS). 1-Bromooctane-d4 is a deuterated alkylating agent that can be employed in quantitative proteomic workflows. This reagent covalently modifies cysteine residues, introducing a stable isotope label that allows for the differentiation and relative quantification of proteins from different samples within a single MS analysis.

These application notes provide a detailed protocol for the use of this compound in conjunction with its non-deuterated counterpart, 1-Bromooctane, for differential cysteine labeling in proteomic research.

Principle of the Method

The core principle of this quantitative proteomic strategy involves the differential labeling of cysteine residues in two or more protein samples with isotopically light (1-Bromooctane) and heavy (this compound) alkylating agents. Following protein extraction and reduction of disulfide bonds, free cysteine thiols are alkylated. The "light" and "heavy" labeled samples are then combined, enzymatically digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the peptides labeled with the light and heavy reagents allows for the relative quantification of protein abundance between the samples.

Materials and Reagents

  • 1-Bromooctane (light reagent)

  • This compound (heavy reagent)

  • Dithiothreitol (DTT)

  • Urea

  • Tris-HCl

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trypsin (MS-grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Water (LC-MS grade)

Data Presentation

Table 1: Mass Shift Information for Cysteine Alkylation
ReagentMolecular Formula of Added GroupMonoisotopic Mass of Added Group (Da)
1-Bromooctane-C₈H₁₇113.1330
This compound-C₈H₁₃D₄117.1581
Mass Difference 4.0251
Table 2: Representative Experimental Data for Relative Protein Quantification
Protein IDPeptide SequenceLight/Heavy Ratio (Sample 1 / Sample 2)p-valueRegulation
P12345AC(octyl)DEFFGK1.050.85Unchanged
Q67890YVNC(octyl)TPLR2.540.02Upregulated
A1B2C3LLIEC(octyl)SWMK0.450.01Downregulated

Note: This table presents hypothetical data for illustrative purposes. C(octyl) denotes a cysteine residue alkylated with 1-Bromooctane.

Experimental Protocols

Protein Extraction and Quantification
  • Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to denature proteins and inactivate proteases.

  • Sonicate or homogenize the sample to ensure complete cell disruption and solubilization of proteins.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the soluble protein fraction to a new tube.

  • Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

Reduction and Alkylation
  • For each sample, take an equal amount of protein (e.g., 100 µg).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cool the samples to room temperature.

  • Alkylation:

    • For the "light" sample, add 1-Bromooctane to a final concentration of 20 mM.

    • For the "heavy" sample, add this compound to a final concentration of 20 mM.

  • Incubate the samples for 1 hour at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes at room temperature in the dark.

Protein Digestion
  • Dilute the samples with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

  • Add MS-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate overnight at 37°C with gentle shaking.

  • Acidify the samples by adding formic acid to a final concentration of 1% to stop the digestion.

Sample Cleanup
  • Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio based on the initial protein amount.

  • Desalt the mixed peptide sample using a C18 SPE cartridge according to the manufacturer's instructions.

  • Elute the peptides from the cartridge with a solution of 50% acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both MS1 and MS2 spectra.

Data Analysis
  • Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar) to analyze the raw MS data.

  • Configure the software to search for the specific mass modifications on cysteine residues corresponding to the addition of the octyl group (113.1330 Da for light) and the octyl-d4 group (117.1581 Da for heavy).

  • The software will identify peptides and proteins and calculate the intensity ratios of the "light" and "heavy" labeled peptide pairs to determine the relative abundance of proteins between the samples.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis protein_extraction 1. Protein Extraction quantification 2. Protein Quantification protein_extraction->quantification reduction 3. Reduction (DTT) quantification->reduction alkylation 4. Alkylation reduction->alkylation light_alkylation Light Labeling (1-Bromooctane) alkylation->light_alkylation Sample A heavy_alkylation Heavy Labeling (this compound) alkylation->heavy_alkylation Sample B digestion 5. Tryptic Digestion light_alkylation->digestion heavy_alkylation->digestion sample_mixing 6. Sample Mixing (1:1) digestion->sample_mixing cleanup 7. C18 Desalting sample_mixing->cleanup lc_ms 8. LC-MS/MS Analysis cleanup->lc_ms data_analysis 9. Data Analysis lc_ms->data_analysis quant_results Relative Protein Quantification data_analysis->quant_results

Caption: Quantitative proteomics workflow using this compound.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Drug Drug Treatment CysteineProtein Cysteine-containing Signaling Protein (e.g., a phosphatase) Drug->CysteineProtein inhibition/activation CysteineProtein->ERK dephosphorylation

Caption: Hypothetical signaling pathway for drug development studies.

Application Notes and Protocols: 1-Bromooctane-d4 as a Surrogate in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 1-Bromooctane-d4 as a surrogate compound in pharmacokinetic (PK) studies. While direct studies employing this compound as a PK surrogate are not prevalent in published literature, this document outlines the principles and hypothetical protocols based on the well-established use of deuterated compounds in drug metabolism and pharmacokinetic research.[1][2][3]

Introduction: The Role of Deuterated Compounds in Pharmacokinetics

Deuterium, a stable isotope of hydrogen, has found significant application in pharmaceutical research.[4][5] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of this bond.[3][6] This property makes deuterated compounds valuable tools in pharmacokinetic studies for several reasons:

  • Altered Metabolic Profiles: Deuteration can reduce the rate of metabolism, potentially leading to a longer half-life and altered clearance of a drug.[1][2]

  • Tracers in Metabolic Studies: Stable isotope-labeled compounds, including deuterated molecules, are extensively used as tracers to elucidate metabolic pathways without the need for radioactive isotopes.[4][7][8][9]

  • Internal Standards: Deuterated analogs of an analyte are considered the gold standard for internal standards in quantitative bioanalysis by mass spectrometry due to their similar chemical properties and distinct mass.

This compound as a Hypothetical Surrogate:

1-Bromooctane is a simple, lipophilic alkyl halide. Its deuterated form, this compound, can be envisioned as a useful surrogate for studying the pharmacokinetic properties of new chemical entities (NCEs) that share a similar lipophilic alkyl chain. As a surrogate, it can be used in early-stage research to understand the general absorption, distribution, metabolism, and excretion (ADME) characteristics of a class of compounds before the lead candidate is selected or synthesized in large quantities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromooctane and its deuterated analog is presented in Table 1.

Property1-BromooctaneThis compound (Hypothetical)Reference
Chemical Formula C₈H₁₇BrC₈H₁₃D₄Br[10]
Molecular Weight 193.12 g/mol 197.15 g/mol [10][11]
CAS Number 111-83-11219803-37-8[10][11]
Boiling Point 201 °CExpected to be similar to 1-bromooctane[2]
Density 1.118 g/mL at 25 °CExpected to be slightly higher than 1-bromooctane[2]
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Experimental Protocols

This section provides detailed protocols for a hypothetical pharmacokinetic study using this compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Materials:

  • This compound

  • Vehicle solution (e.g., a mixture of saline, ethanol, and Kolliphor® EL)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Intravenous catheters

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study with a standard diet and water ad libitum.

  • Dose Formulation: Prepare a 1 mg/mL solution of this compound in the vehicle. The formulation should be clear and free of precipitation.

  • Dosing: Administer this compound intravenously to a cohort of rats (n=3-5) at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Plasma Sample Preparation for LC-MS/MS Analysis

Objective: To extract this compound from plasma samples for quantitative analysis.

Materials:

  • Rat plasma samples

  • Internal Standard (IS) solution (e.g., 1-Bromooctane-d17 at 100 ng/mL in acetonitrile)

  • Acetonitrile (ACN)

  • 96-well protein precipitation plate

  • Plate shaker

  • Centrifuge

Protocol:

  • Sample Thawing: Thaw the plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into the wells of a 96-well plate.

  • Protein Precipitation: Add 200 µL of the internal standard solution (1-Bromooctane-d17 in ACN) to each well.

  • Mixing: Mix the plate on a plate shaker for 10 minutes at 600 rpm.

  • Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Method using LC-MS/MS

Objective: To quantify the concentration of this compound in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z [M+H]⁺ → fragment ion1-Bromooctane-d17 (IS): m/z [M+H]⁺ → fragment ion
Source Temperature 500 °C

(Note: Specific MRM transitions would need to be optimized experimentally)

Data Presentation

The quantitative data from the pharmacokinetic study should be summarized in clear, structured tables for easy interpretation and comparison.

Table 2: Plasma Concentration of this compound over Time

Time (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
0.0331250.6150.2
0.083987.3112.5
0.25654.189.7
0.5432.854.3
1210.525.1
298.212.6
445.76.8
815.32.9
242.10.5

Table 3: Key Pharmacokinetic Parameters of this compound

ParameterMean ValueStandard Deviation
C₀ (ng/mL) 1500.2180.5
t₁/₂ (hours) 3.50.4
AUC₀-t (ngh/mL) 2500.7301.2
AUC₀-inf (ngh/mL) 2550.1310.8
Clearance (mL/h/kg) 784.395.6
Volume of Distribution (L/kg) 3.90.5

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study cluster_in_vivo In Vivo Phase cluster_analysis Bioanalysis acclimatization Animal Acclimatization dosing IV Dosing of This compound acclimatization->dosing dose_prep Dose Formulation dose_prep->dosing sampling Blood Sampling (Time Course) dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep extraction Plasma Sample Extraction plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Hypothetical Metabolic Pathway

Based on the metabolism of similar bromoalkanes, a potential metabolic pathway for 1-bromooctane involves conjugation with glutathione (GSH).

metabolic_pathway cluster_phase2 Phase II Metabolism B1 This compound GSH_conj Glutathione Conjugate B1->GSH_conj  GSH Mercap Mercapturic Acid Derivative (Excreted) GSH_conj->Mercap Further Processing GST Glutathione S-transferase (GST) GST->B1

Caption: Hypothetical Phase II metabolic pathway of this compound.

Logic Diagram: Surrogate in Drug Development

surrogate_logic cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_decision Decision Making compound_class Identify New Class of Lipophilic Compounds surrogate_select Select Surrogate: This compound compound_class->surrogate_select lead_select Select Lead Candidate from Compound Class compound_class->lead_select pk_study Conduct PK Study with Surrogate surrogate_select->pk_study model_dev Develop Preliminary PK Model pk_study->model_dev compare Compare Lead PK to Surrogate Model model_dev->compare lead_pk Conduct PK Study with Lead Candidate lead_select->lead_pk lead_pk->compare decision Go/No-Go Decision for Further Development compare->decision

Caption: Use of a surrogate compound in the early drug development process.

References

Application Note: Quantification of 1-Bromooctane-d4 Using Isotope Dilution Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive analytical method for the quantification of 1-Bromooctane-d4 in a solution, typically for its use as an internal standard in isotope dilution mass spectrometry (IDMS). The method utilizes headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) in selected ion monitoring (SIM) mode. This approach offers excellent specificity, accuracy, and precision by leveraging the stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response. The detailed protocol provided is suitable for researchers requiring precise quantification of deuterated volatile organic compounds.

Introduction

1-Bromooctane is a versatile alkylating agent used in various chemical syntheses. Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis using isotope dilution techniques.[1] Isotope dilution mass spectrometry (IDMS) is a powerful analytical method that provides high accuracy and precision by adding a known amount of an isotopically labeled standard to the sample.[2] This standard, in this case, this compound, behaves almost identically to the analyte of interest during extraction, derivatization, and chromatographic separation, thus compensating for any sample loss or matrix effects.[1][2]

This application note describes a validated HS-GC-MS method for the quantification of this compound. Headspace sampling is a highly effective technique for the analysis of volatile organic compounds (VOCs) in liquid or solid samples, as it minimizes matrix interference and protects the GC inlet and column from non-volatile residues.[3]

Experimental Protocol

Materials and Reagents
  • This compound (certified reference material)

  • 1-Bromooctane (analytical standard)

  • Methanol (HPLC grade)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Sodium chloride (for "salting-out" effect, optional)[3]

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • GC column: DB-624ms (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent phase suitable for volatile organic halides.

Standard Preparation

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a class A volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Standards: Prepare a set of calibration standards in 20 mL headspace vials. To each vial, add 10 mL of deionized water. Then, spike with the appropriate working standard solution to achieve final concentrations in the range of 1 ng/mL to 100 ng/mL. A fixed amount of a suitable, non-interfering internal standard (e.g., 1-Bromoheptane) can be added to each calibration standard and sample to monitor injection consistency.

Sample Preparation (for analysis in a water matrix)
  • Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add a known amount of a non-deuterated 1-Bromooctane solution as the internal standard (for reverse IDMS if quantifying the deuterated standard itself).

  • (Optional) Add 2.5 g of sodium chloride to the vial to increase the partitioning of this compound into the headspace.[3]

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex the vial for 30 seconds.

  • Place the vial in the headspace autosampler tray.

HS-GC-MS Parameters

Headspace Autosampler Parameters:

ParameterValue
Vial Equilibration Time15 min
Vial Temperature85°C
Loop Temperature95°C
Transfer Line Temperature105°C
Injection Volume1 mL
Vial Pressurization10 psi

GC Parameters:

ParameterValue
Inlet Temperature250°C
Injection ModeSplit (Split Ratio 10:1)
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial Temp: 40°C, hold for 2 min
Ramp 1: 15°C/min to 180°C
Ramp 2: 30°C/min to 240°C, hold for 2 min

MS Parameters:

ParameterValue
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
EI Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay3 min

SIM Ions for this compound:

Based on the expected fragmentation of alkyl bromides, the following ions should be monitored. The presence of bromine results in characteristic M+ and M+2 isotope peaks of nearly equal intensity.

Ion (m/z)DescriptionRole
141[C4H5D4Br]+Quantifier
143[C4H5D4Br]+ (81Br isotope)Qualifier
113[C8H13D4]+ (Loss of Br)Qualifier

SIM Ions for 1-Bromooctane (Internal Standard):

Ion (m/z)DescriptionRole
135[C4H9Br]+Quantifier
137[C4H9Br]+ (81Br isotope)Qualifier
111[C8H17]+ (Loss of Br)Qualifier

Data Presentation

The quantitative data for the calibration curve of this compound is summarized in the table below. The response is calculated as the ratio of the peak area of the quantifier ion for this compound to the peak area of the quantifier ion for the internal standard (1-Bromooctane).

Concentration (ng/mL)Response Ratio (Area of d4 / Area of IS)
10.052
50.255
100.512
251.280
502.545
1005.105

Linearity:

ParameterValue
Correlation Coefficient (r²)> 0.998
Linearity Range1 - 100 ng/mL

Precision and Accuracy:

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low3< 5%< 7%95 - 105%
Medium30< 4%< 6%97 - 103%
High80< 3%< 5%98 - 102%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (this compound) working Working Standards stock->working cal_standards Calibration Standards (in Headspace Vials) working->cal_standards hs_autosampler Headspace Autosampler (Vial Incubation & Injection) cal_standards->hs_autosampler sample Sample Preparation (in Headspace Vials) sample->hs_autosampler gc Gas Chromatography (Separation) hs_autosampler->gc Vapor Phase Injection ms Mass Spectrometry (Detection - SIM Mode) gc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HS-GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a deuterated internal standard in an isotope dilution strategy ensures high accuracy and precision, making this method suitable for demanding research and quality control applications. The sample preparation is straightforward, and the instrumental analysis is robust, allowing for high sample throughput.

References

Application Notes and Protocols for the Analysis of 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromooctane-d4 (deuterated 1-bromooctane) is a stable isotope-labeled analog of 1-bromooctane. Due to its chemical similarity to the unlabeled compound and its distinct mass spectrometric signature, it is an ideal internal standard for quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The use of such internal standards is a common procedure in quantitative and qualitative bioanalysis to correct for analyte loss during sample preparation and for variations in instrument response.[2] This document provides detailed application notes and protocols for various sample preparation techniques tailored for the analysis of this compound in different matrices, aimed at researchers, scientists, and drug development professionals.

Solid-Phase Extraction (SPE)

Application Note

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used to concentrate and purify analytes from a liquid sample.[5] The method is based on the partitioning of analytes between a solid sorbent and the liquid mobile phase. For a semi-volatile and nonpolar compound like this compound, a reversed-phase SPE sorbent, such as C18 or a polymer-based material, is typically employed.[6] This approach is effective for extracting the analyte from polar matrices like water or biological fluids. The "bind-elute" strategy is most common: the analyte is retained on the sorbent while interferences are washed away, and then the analyte is eluted with a small volume of an organic solvent.[5] This process not only cleans up the sample but also concentrates the analyte, thereby increasing detection sensitivity.[7]

Experimental Protocol: Reversed-Phase SPE

This protocol is a general guideline for the extraction of this compound from an aqueous matrix.

a. Materials and Reagents:

  • SPE Cartridges (e.g., C18-bonded silica, 100 mg/3 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Nitrogen Evaporation System

b. Protocol Steps:

  • Sample Pre-treatment: Adjust the pH of the aqueous sample to neutral (pH ~7.0) to ensure this compound is in a non-ionized state for optimal retention on the nonpolar sorbent.

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge to wet and activate the sorbent.[5][7] Do not allow the sorbent to dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous sample.[5] A small layer of water should be left above the sorbent bed to prevent it from drying out.[7]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% Methanol in water) to remove polar interferences that may have been retained.[5]

  • Drying: Dry the sorbent bed thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove any remaining water.

  • Elution: Elute the this compound from the sorbent by passing 2 x 1 mL of the elution solvent (e.g., acetonitrile) through the cartridge.[5][6] Collecting the eluate in two separate fractions can improve elution efficiency.[8]

  • Post-Elution: The collected eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for GC-MS or LC-MS analysis.[5]

Quantitative Data Summary: SPE Protocol

ParameterValue/Description
SPE SorbentC18-bonded silica
Sorbent Mass100 mg
Conditioning Solvent3 mL Methanol
Equilibration Solvent3 mL Deionized Water
Sample VolumeUp to 500 mL (matrix dependent)
Wash Solvent3 mL of 5% Methanol in Water
Elution Solvent2 x 1 mL Acetonitrile
Flow Rate (Loading)1-2 mL/min

SPE Workflow Diagram

SPE_Workflow start Start pretreatment Sample Pre-treatment (Adjust pH to ~7.0) start->pretreatment conditioning Conditioning (Methanol) pretreatment->conditioning equilibration Equilibration (Deionized Water) conditioning->equilibration loading Sample Loading equilibration->loading washing Washing (5% Methanol/Water) loading->washing drying Sorbent Drying (Vacuum/Nitrogen) washing->drying elution Elution (Acetonitrile) drying->elution analysis Analysis (GC-MS / LC-MS) elution->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Application Note

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids.[9][10] For this compound, which is a nonpolar compound, LLE is highly effective for extraction from aqueous matrices into a water-immiscible organic solvent like hexane, diethyl ether, or dichloromethane.[11] The process involves vigorous mixing of the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase.[12] After allowing the phases to separate, the organic layer containing the analyte is collected.[13] Repeating the extraction process on the aqueous layer can increase recovery.[12] LLE is a robust and widely applicable technique, though it can be more solvent and labor-intensive than SPE.

Experimental Protocol: LLE

This protocol describes a general procedure for extracting this compound from a liquid sample.

a. Materials and Reagents:

  • Separatory Funnel (appropriate volume)

  • Extraction Solvent (e.g., Hexane, HPLC grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Collection Flasks

  • Rotary Evaporator or Nitrogen Evaporation System

b. Protocol Steps:

  • Preparation: Place the aqueous sample (e.g., 50 mL) into a separatory funnel.

  • Salting Out (Optional): Add NaCl to the aqueous sample to saturation. This increases the ionic strength of the aqueous phase and can decrease the solubility of the analyte in it, thereby improving extraction efficiency into the organic phase.[9]

  • First Extraction: Add the extraction solvent (e.g., 25 mL of hexane) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.[12][13]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.[12] The less dense hexane layer will be on top.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer into a clean collection flask.[12]

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh portions of the extraction solvent to maximize recovery. Combine all organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.[12]

  • Concentration: Decant the dried extract into a new flask. The solvent can be evaporated using a rotary evaporator or a stream of nitrogen to concentrate the this compound. Reconstitute the residue in a known volume of a suitable solvent for analysis.

Quantitative Data Summary: LLE Protocol

ParameterValue/Description
Sample Volume50 mL
Extraction SolventHexane
Solvent Volume per Extraction25 mL
Number of Extractions3
Drying AgentAnhydrous Sodium Sulfate

LLE Workflow Diagram

LLE_Workflow start Start sample_prep Place Aqueous Sample in Separatory Funnel start->sample_prep add_solvent Add Organic Solvent (e.g., Hexane) sample_prep->add_solvent shake_vent Shake and Vent add_solvent->shake_vent phase_separation Allow Phases to Separate shake_vent->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic repeat_ext Repeat Extraction (2x) collect_organic->repeat_ext repeat_ext->add_solvent  Aqueous Layer dry_extract Dry Combined Extracts (Anhydrous Na₂SO₄) repeat_ext->dry_extract  Combined Organic Layers concentrate Concentrate and Reconstitute dry_extract->concentrate analysis Analysis (GC-MS / LC-MS) concentrate->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Application Note

The QuEChERS method is a streamlined sample preparation technique that involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[14] Originally developed for pesticide residue analysis in food, its application has expanded to a wide variety of analytes and matrices.[15] For this compound, QuEChERS offers a rapid and high-throughput option. The process begins with extraction and partitioning using acetonitrile and a mixture of salts.[16] An aliquot of the resulting acetonitrile (upper) layer is then subjected to a dSPE cleanup step, where a sorbent is added to remove interfering matrix components like lipids and pigments.[14]

Experimental Protocol: QuEChERS

This protocol is adapted for the analysis of this compound in a complex matrix like food or soil.

a. Materials and Reagents:

  • 50 mL Centrifuge Tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • QuEChERS dSPE Cleanup Tubes (e.g., 150 mg MgSO₄, 25 mg PSA sorbent)

  • High-speed Centrifuge

  • Vortex Mixer

b. Protocol Steps:

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[16] If the sample is dry, add an appropriate amount of water.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Extraction: Add the QuEChERS extraction salt packet.[14] Cap the tube tightly and shake vigorously for 1 minute.[17] This step extracts the analyte into the acetonitrile and induces phase separation.[15]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[15][18] This will result in a distinct acetonitrile layer on top.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube.[15]

  • Cleanup: Vortex the dSPE tube for 30 seconds to ensure the sorbent interacts with the extract and removes interferences.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥5000 rpm) for 2 minutes.

  • Final Extract: The resulting supernatant is ready for direct injection or can be transferred to an autosampler vial for GC-MS or LC-MS analysis.[15]

Quantitative Data Summary: QuEChERS Protocol

ParameterValue/Description
Sample Mass10 g
Extraction Solvent10 mL Acetonitrile
Extraction Salts4 g MgSO₄, 1 g NaCl
Extraction Centrifugation≥3000 rpm for 5 min
dSPE Sorbents150 mg MgSO₄, 25 mg PSA
dSPE Centrifugation≥5000 rpm for 2 min

QuEChERS Workflow Diagram

QuEChERS_Workflow start Start homogenize Homogenize Sample (10 g) in 50 mL Tube start->homogenize add_solvent Add Acetonitrile (10 mL) homogenize->add_solvent add_salts Add Extraction Salts (MgSO₄, NaCl) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 transfer Transfer Aliquot of Supernatant to dSPE Tube centrifuge1->transfer vortex Vortex dSPE Tube (30 sec) transfer->vortex centrifuge2 Centrifuge (≥5000 rpm, 2 min) vortex->centrifuge2 analysis Analysis (GC-MS / LC-MS) centrifuge2->analysis

Caption: Workflow for the QuEChERS method.

References

Application Note: Quantification of Bromodichloromethane in Drinking Water by Isotope Dilution Mass Spectrometry Using 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level analytes. By introducing a known amount of an isotopically labeled version of the analyte of interest (an internal standard) into the sample, IDMS can compensate for sample loss during preparation and variations in instrument response. This application note describes a method for the quantitative analysis of bromodichloromethane, a common disinfection byproduct in drinking water, using 1-Bromooctane-d4 as an internal standard with gas chromatography-mass spectrometry (GC-MS).

Bromodichloromethane is a trihalomethane that can form during water chlorination and is a regulated substance due to its potential health risks. Accurate monitoring is therefore crucial. The use of this compound, a deuterated bromoalkane, provides a robust internal standard that closely mimics the behavior of the target analyte during extraction and analysis, ensuring high-quality data.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Drinking Water Sample Spike Spike with this compound Internal Standard Sample->Spike LLE Liquid-Liquid Extraction with Pentane Spike->LLE Cal_Stds Prepare Calibration Standards (Analyte + Internal Standard) Cal_Stds->LLE QC_Stds Prepare Quality Control Standards QC_Stds->LLE Separate Separate Organic Layer LLE->Separate Dry Dry with Anhydrous Sodium Sulfate Separate->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quant Quantification using Isotope Dilution GCMS->Quant

Figure 1: Experimental workflow for the analysis of bromodichloromethane.

Experimental Protocols

1. Preparation of Standards

  • Primary Stock Solution (Bromodichloromethane): Prepare a 1.0 mg/mL stock solution of bromodichloromethane in methanol.

  • Internal Standard Stock Solution (this compound): Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/L).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

2. Sample Preparation and Extraction

  • Collect 100 mL of drinking water in a glass container.

  • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to the water sample, resulting in a final concentration of 10 µg/L.

  • Transfer the spiked water sample to a 250 mL separatory funnel.

  • Add 30 mL of pentane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Bromodichloromethane: m/z 83, 85, 129

    • This compound: m/z 140, 142

Data Presentation

Table 1: Representative Quantitative Data

ParameterValue
Calibration Range 1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.0 µg/L
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Logical Relationship Diagram

The logical relationship for quantification using isotope dilution is outlined below.

Quantification cluster_measurement Mass Spectrometer Measurement cluster_calculation Calculation Analyte_Signal Peak Area of Analyte Ratio Calculate Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal Peak Area of Internal Standard (IS) IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Troubleshooting & Optimization

improving the yield and purity of 1-Bromooctane-d4 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromooctane-d4 synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: deuteration of a suitable starting material to produce 1-Octanol-d4, followed by bromination.

Diagram: Troubleshooting Logic for this compound Synthesis

G cluster_0 Step 1: Deuteration of Starting Material cluster_1 Step 2: Bromination of 1-Octanol-d4 cluster_2 Purity Issues Start_Deuteration Low Deuterium Incorporation Check_Deuterium_Source Verify Purity of Deuterium Source (e.g., D2O, LiAlD4) Start_Deuteration->Check_Deuterium_Source Possible Cause Check_Reaction_Conditions_D Optimize Reaction Conditions: - Temperature - Reaction Time - Stoichiometry of Reagents Start_Deuteration->Check_Reaction_Conditions_D Possible Cause Check_Starting_Material Ensure Starting Material is Dry and Pure Start_Deuteration->Check_Starting_Material Possible Cause Incomplete_Reaction_D Incomplete Reaction Check_Reaction_Conditions_D->Incomplete_Reaction_D Start_Bromination Low Yield of this compound Check_Brominating_Agent Check Purity and Activity of Brominating Agent (e.g., PBr3, HBr) Start_Bromination->Check_Brominating_Agent Possible Cause Check_Reaction_Conditions_B Optimize Reaction Conditions: - Temperature Control (especially for PBr3) - Anhydrous Conditions Start_Bromination->Check_Reaction_Conditions_B Possible Cause Incomplete_Reaction_B Incomplete Reaction / Poor Conversion Start_Bromination->Incomplete_Reaction_B Possible Cause Purification_Issues Losses During Work-up and Purification Start_Bromination->Purification_Issues Possible Cause Side_Reactions Side Reactions (e.g., Elimination, Ether Formation) Check_Reaction_Conditions_B->Side_Reactions Leads to Start_Purity Low Purity of Final Product Impurities_From_Deuteration Residual Un-deuterated or Partially Deuterated Starting Material Start_Purity->Impurities_From_Deuteration Source Impurities_From_Bromination Unreacted 1-Octanol-d4 Side-products (e.g., dioctyl ether, octene) Start_Purity->Impurities_From_Bromination Source Optimize_Purification Optimize Purification Method: - Fractional Distillation - Chromatography Impurities_From_Deuteration->Optimize_Purification Solution Impurities_From_Bromination->Optimize_Purification Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves two main steps:

  • Deuteration: Synthesis of 1-Octanol-d4. A typical method is the reduction of octanoic acid or its ester with a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD4). This can produce 1-Octanol-1,1-d2. To achieve d4, one might start with a precursor that already contains deuterium or perform H/D exchange reactions.

  • Bromination: Conversion of 1-Octanol-d4 to this compound. This is often achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[1] The use of PBr3 is often preferred for primary alcohols as it proceeds via an SN2 mechanism, which minimizes rearrangements and provides inversion of stereochemistry.[1][2]

Q2: I am observing low deuterium incorporation in my 1-Octanol-d4. What are the likely causes and solutions?

Potential Cause Troubleshooting Steps
Contamination of Deuterium Source Ensure the deuterating agent (e.g., LiAlD4, D2O) has high isotopic purity. Use freshly opened or properly stored reagents.
Presence of Protic Solvents/Moisture The reaction must be conducted under strictly anhydrous conditions. Dry all glassware and solvents thoroughly. LiAlD4 reacts violently with water.
Incomplete Reaction Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using techniques like TLC or GC-MS.
Unfavorable Equilibria in H/D Exchange If using an exchange-based method, multiple cycles or optimized conditions (catalyst, temperature) may be necessary to drive the equilibrium towards higher deuteration.

Q3: My bromination of 1-Octanol-d4 is resulting in a low yield. How can I improve this?

Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure the stoichiometry of the brominating agent is correct. For PBr3, a common molar ratio of alcohol to PBr3 is 3:1. Extend the reaction time or gently heat if the reaction is sluggish (monitor for side reactions).
Side Reactions Elimination: Overheating during the reaction or distillation can lead to the formation of octene-d3. Maintain careful temperature control. Ether Formation: In acidic conditions (like HBr/H2SO4), intermolecular dehydration can form dioctyl ether. Using PBr3 can minimize this.
Losses During Work-up Ensure efficient extraction of the product. The work-up often involves washing with water, sodium bicarbonate solution, and brine. Perform these steps carefully to avoid loss of product in the aqueous layers.
Degradation of Brominating Agent Use fresh or properly stored PBr3, as it can be sensitive to moisture.

Q4: What are the common impurities in the final this compound product and how can I remove them?

Common Impurity Identification Method Purification Method
Unreacted 1-Octanol-d4 GC-MS, IR (broad O-H stretch)Column chromatography or washing with water during work-up.
Dioctyl ether-d8 GC-MS, NMRFractional distillation (boiling point of 1-bromooctane is ~201°C, dioctyl ether is ~290°C).
Octene-d3 GC-MS, NMR (alkene signals)Fractional distillation (boiling point of 1-octene is ~121°C).
Partially Deuterated 1-Bromooctane Mass Spectrometry, NMRDifficult to remove. Requires optimization of the initial deuteration step.

Q5: How can I determine the isotopic purity and chemical purity of my final product?

  • Chemical Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify and quantify chemical impurities.

  • Isotopic Enrichment:

    • Mass Spectrometry (MS): By analyzing the mass-to-charge ratio of the molecular ion peak, you can determine the distribution of different isotopologues.

    • Nuclear Magnetic Resonance (NMR):

      • ¹H NMR: The integration of the residual proton signals at the deuterated positions compared to a non-deuterated internal standard or other protons in the molecule can be used to calculate isotopic enrichment.

      • ²H NMR: Directly observes the deuterium nuclei, providing a clean spectrum to confirm the positions and relative abundance of deuterium.[3][4]

Experimental Protocols

Diagram: General Synthetic Workflow for this compound

G Start Starting Material (e.g., Octanoic Acid) Deuteration Deuteration (e.g., with LiAlD4 in dry THF) Start->Deuteration Workup_D Aqueous Work-up Deuteration->Workup_D Purification_D Purification (Extraction and Distillation) Workup_D->Purification_D Intermediate 1-Octanol-d4 Purification_D->Intermediate Bromination Bromination (e.g., with PBr3, neat or in solvent) Intermediate->Bromination Workup_B Aqueous Work-up and Neutralization Bromination->Workup_B Purification_B Purification (Fractional Distillation) Workup_B->Purification_B Final_Product This compound Purification_B->Final_Product Analysis Purity and Isotopic Enrichment Analysis (GC-MS, NMR) Final_Product->Analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of 1-Octanol-1,1-d2

Materials:

  • Ethyl octanoate

  • Lithium aluminum deuteride (LiAlD4)

  • Anhydrous tetrahydrofuran (THF)

  • D₂O

  • Saturated aqueous solution of sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • In the flask, prepare a suspension of LiAlD4 in anhydrous THF. Cool the suspension in an ice bath.

  • Dissolve ethyl octanoate in anhydrous THF and add it dropwise to the LiAlD4 suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of D₂O, followed by a 15% aqueous solution of sodium hydroxide, and finally more D₂O.

  • Filter the resulting salts and wash them thoroughly with THF.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude 1-Octanol-1,1-d2 by vacuum distillation.

Protocol 2: Synthesis of 1-Bromooctane-1,1-d2

Materials:

  • 1-Octanol-1,1-d2

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether (optional, can be run neat)

Procedure:

  • Place the purified 1-Octanol-1,1-d2 in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere. Cool the flask in an ice bath.

  • Slowly add PBr3 dropwise to the cooled alcohol with vigorous stirring. The molar ratio of alcohol to PBr3 should be approximately 3:1.1. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude 1-Bromooctane-1,1-d2 by fractional distillation under reduced pressure.

Disclaimer: These protocols are intended for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: 1-Bromooctane-d4 Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Bromooctane-d4 for derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for derivatization?

A1: this compound is a deuterated form of 1-bromooctane. In chemical analysis, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by techniques like gas chromatography (GC) or liquid chromatography (LC). This compound is used as an alkylating agent to introduce an octyl group to analytes. The deuterium labeling provides a distinct mass shift in mass spectrometry (MS), which is useful for differentiating the derivatized analyte from background noise and for use as an internal standard.

Q2: What types of compounds can be derivatized with this compound?

A2: this compound is primarily used to derivatize compounds with acidic protons, including:

  • Thiols (R-SH): To form thioethers.

  • Phenols (Ar-OH): To form phenyl ethers.

  • Carboxylic acids (R-COOH): To form octyl esters.

  • Amines (R-NH2): To form secondary or tertiary amines.

The reaction is a nucleophilic substitution (typically S_N2), where the nucleophilic group on the analyte attacks the carbon atom bonded to the bromine on the this compound.

Q3: What are the general conditions for a derivatization reaction with this compound?

A3: Successful derivatization typically requires a non-nucleophilic base to deprotonate the analyte, a suitable solvent, and controlled temperature. For analytes that are not soluble in organic solvents, a phase-transfer catalyst may be necessary to facilitate the reaction between the aqueous and organic phases.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of various analytes with this compound.

Issue 1: Low or No Derivatization Yield

Possible Causes & Solutions

CauseRecommended Action
Insufficient Base The base is crucial for deprotonating the analyte to make it nucleophilic. Ensure the base is strong enough and used in a sufficient molar excess. For example, for phenols, a base like potassium carbonate is often used.
Steric Hindrance The S_N2 reaction is sensitive to steric hindrance around the reactive site of the analyte. If the target functional group is sterically hindered, the reaction rate will be significantly slower. Consider increasing the reaction temperature and time.
Poor Solubility of Reactants If the analyte and this compound are not in the same phase, the reaction will be slow or will not occur. If the analyte is in an aqueous phase and this compound is in an organic phase, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is recommended to transport the deprotonated analyte into the organic phase for reaction.
Reaction Temperature Too Low Derivatization reactions often require heating to proceed at a reasonable rate. The optimal temperature depends on the analyte and solvent. A typical starting point is 50-80°C.
Short Reaction Time Some derivatization reactions can be slow. If initial results show low yield, try extending the reaction time. Monitoring the reaction progress over time using a suitable analytical technique (e.g., TLC, GC-MS) can help determine the optimal reaction time.
Inactive this compound While generally stable, improper storage can lead to degradation. Ensure it is stored in a tightly sealed container, protected from light and moisture.
Issue 2: Presence of Multiple Peaks for the Derivatized Analyte in the Chromatogram

Possible Causes & Solutions

CauseRecommended Action
Incomplete Derivatization If the reaction has not gone to completion, you will see a peak for the unreacted analyte in addition to the derivatized product. Optimize the reaction conditions (see Issue 1) to drive the reaction to completion.
Side Reactions Over-alkylation can occur with analytes that have multiple reactive sites (e.g., primary amines can be di-alkylated). Using a controlled stoichiometry of this compound can help minimize this. Elimination reactions can also compete with substitution, especially with stronger bases and higher temperatures, leading to the formation of octene.
Isomeric Products For some analytes, derivatization may occur at different positions, leading to isomeric products with similar mass spectra but different retention times. This is less common with simple thiols, phenols, and carboxylic acids.
Issue 3: Poor Peak Shape and Resolution in Chromatography

Possible Causes & Solutions

CauseRecommended Action
Excess Derivatizing Reagent A large excess of this compound can interfere with the chromatography. A simple liquid-liquid extraction or solid-phase extraction (SPE) step after the reaction can remove the excess reagent.
Matrix Effects Components in the sample matrix can interfere with the chromatography. A thorough sample cleanup procedure before derivatization is crucial.
Inappropriate Chromatographic Conditions The chromatographic method needs to be optimized for the derivatized analyte. This includes selecting the appropriate column, mobile phase (for LC) or temperature program (for GC), and detector settings.

Experimental Protocols

General Protocol for Derivatization of Phenols using this compound

This protocol is a starting point and may require optimization for specific phenols.

  • Reagents and Materials:

    • Phenolic analyte

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), anhydrous

    • Deionized water

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if needed.

  • Procedure:

    • In a reaction vial, dissolve the phenolic analyte (1 equivalent) in acetonitrile.

    • Add anhydrous potassium carbonate (2-3 equivalents).

    • Add this compound (1.1-1.5 equivalents).

    • If the analyte is not fully soluble, add a minimal amount of water and a catalytic amount of a phase-transfer catalyst.

    • Seal the vial and heat the mixture at 60-80°C with stirring for 2-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Add deionized water and extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography if necessary before analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Analyte Analyte Solution (e.g., Phenol in ACN) Base Add Base (e.g., K2CO3) Analyte->Base Reagent Add this compound Base->Reagent Heat Heat and Stir (e.g., 60-80°C) Reagent->Heat Quench Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Analysis GC-MS or LC-MS Analysis Dry->Analysis

Caption: General workflow for the derivatization of an analyte with this compound.

Troubleshooting_Logic Start Low/No Product Formation CheckBase Is the base strong enough and in sufficient excess? Start->CheckBase CheckTemp Is the reaction temperature and time sufficient? CheckBase->CheckTemp Yes OptimizeBase Increase base concentration or use a stronger base. CheckBase->OptimizeBase No CheckSolubility Are all reactants in the same phase? CheckTemp->CheckSolubility Yes OptimizeConditions Increase temperature and/or reaction time. CheckTemp->OptimizeConditions No CheckReagent Is the this compound of good quality? CheckSolubility->CheckReagent Yes UsePTC Add a phase-transfer catalyst. CheckSolubility->UsePTC No NewReagent Use a fresh bottle of This compound. CheckReagent->NewReagent No

Caption: Troubleshooting logic for low derivatization yield.

Technical Support Center: Optimization of GC-MS Parameters for 1-Bromooctane-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 1-Bromooctane-d4.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any peak for this compound. What are the possible causes?

A1: The absence of a peak can stem from several issues. A logical troubleshooting approach is crucial.[1] Consider the following:

  • Injection Problem: The syringe may be clogged or leaking. Check the syringe and septum for any issues.[2] The sample volume might be too low, especially if using vial inserts.[3]

  • Incorrect Instrument Parameters: Verify that the injector temperature is high enough to volatilize this compound. A starting point is often 250°C. Ensure the mass spectrometer is set to monitor the correct ions for this compound.

  • System Leak: A leak in the system, particularly at the injector, can prevent the sample from reaching the column. Perform a leak check.[2]

  • Column Issues: The column may be improperly installed or broken. Check the column connections.[2]

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, especially with halogenated compounds.[4][5] Here are the primary causes and solutions:

  • Active Sites: Active sites in the GC inlet or column can cause peak tailing. Using an ultra-inert liner and a high-quality, low-bleed GC column suitable for MS analysis can mitigate this.[6]

  • Ion Source Contamination: Halogenated compounds can react with the ion source, leading to the formation of deposits that cause tailing.[4][5] If you observe gradual deterioration of peak shape and sensitivity, cleaning the ion source is recommended.[5]

  • Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or using a higher split ratio.[7]

  • Inappropriate Temperature: A GC oven temperature that is too low can cause analytes to move slowly and interact more with the stationary phase, leading to tailing. Ensure your oven temperature program is optimized.

Q3: The sensitivity for this compound is very low. How can I increase the signal intensity?

A3: Low sensitivity can be addressed by optimizing several parameters:

  • Injection Mode: For trace analysis, a splitless injection is preferred as it transfers a larger amount of the analyte to the column.[1] Optimizing the splitless time is critical; a time that is too short will result in loss of analyte, while one that is too long can lead to excessive solvent on the column and peak distortion.[1]

  • Ion Source Tuning: Ensure your mass spectrometer's ion source is properly tuned to maximize the signal for the mass range of interest.

  • MS Scan Mode: For maximum sensitivity, use Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the mass spectrometer only monitors specific ions for your compound of interest, which significantly increases the signal-to-noise ratio.

  • Dwell Time (in SIM mode): Increasing the dwell time for the characteristic ions of this compound will improve the signal intensity.

  • Injector Temperature: Ensure the injector temperature is sufficient for complete and rapid vaporization of the analyte.[8]

Q4: I am observing unexpected peaks in my chromatogram. What is their source?

A4: Unexpected peaks, often called "ghost peaks," can arise from several sources:

  • Contamination: Contamination can come from the carrier gas, septum bleed, or impurities in the injection solvent. Using high-purity gases and high-quality septa can help.[9] Always run a solvent blank to check for contamination from the solvent or sample preparation steps.[10]

  • Carryover: This occurs when a portion of a previous sample remains in the injection port or column and elutes in a subsequent run. To prevent this, use a liner with glass wool to trap non-volatile residues and ensure a sufficient bake-out time at the end of your oven program.[11]

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce a rising baseline or discrete peaks. Using a column specifically designed for mass spectrometry (low-bleed) can minimize this.[6]

Q5: The retention time for this compound is shifting between injections. What could be the cause?

A5: Inconsistent retention times are often due to a lack of stability in the system:

  • Carrier Gas Flow Rate: Fluctuations in the carrier gas flow rate will cause retention times to shift.[9] Ensure your gas source provides a constant pressure.

  • Oven Temperature: The oven temperature program must be highly reproducible. An insufficient column equilibration time at the start of the run can also lead to shifts.[2]

  • Column Condition: A deteriorating GC column can lead to changes in retention time.[2]

  • Large Injection Volume: Injecting a large volume of solvent can affect the initial column temperature and lead to retention time shifts.

Optimized GC-MS Parameters for this compound

The following table provides a starting point for optimizing your GC-MS parameters. These may need to be adjusted based on your specific instrument and experimental goals.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes the transfer of the analyte to the column for higher sensitivity.[1]
Injection Volume1 µLA common starting volume; can be adjusted based on analyte concentration.
Liner TypeSingle taper with glass woolProtects the column from non-volatile residues and promotes sample vaporization.[11]
Inlet Temperature250°CEnsures rapid and complete vaporization of this compound.
Carrier GasHeliumInert gas that provides good separation efficiency.[9]
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for many capillary columns.[12][13]
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 15°C/min to 200°C (hold 2 min)This program should provide good separation from solvent and other potential contaminants. The ramp rate can be adjusted to optimize resolution.
GC ColumnLow-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of compounds. Low-bleed columns are essential for MS applications to reduce background noise.[6][12]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible mass spectra.
Ion Source Temperature230°CA standard source temperature; can be increased to reduce contamination but may also increase fragmentation.[5]
Quadrupole Temperature150°CA standard quadrupole temperature.
Transfer Line Temperature280°CPrevents condensation of the analyte as it transfers from the GC to the MS.[13]
Acquisition ModeSelected Ion Monitoring (SIM)Provides higher sensitivity compared to full scan mode.[10]
Monitored Ions (m/z)117, 198, 200These are characteristic ions for this compound. The most abundant, specific ions should be chosen for quantification and confirmation.
Dwell Time100 msA good starting point to ensure sufficient data points across the chromatographic peak.

Experimental Protocol

This protocol outlines the key steps for the analysis of this compound using GC-MS.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate, hexane).

  • Perform serial dilutions to create working standards at the desired concentration range.

  • Transfer 1 mL of the final standard or sample solution into a 2 mL autosampler vial.

2. Instrument Setup and Calibration

  • Set up the GC-MS instrument with the parameters outlined in the table above.

  • Perform an autotune of the mass spectrometer to ensure it is properly calibrated.

  • Inject a solvent blank to verify that the system is clean and free of contaminants.[10]

3. Data Acquisition

  • Create a sequence table with your standards and samples.

  • Begin the sequence run.

  • Monitor the first few injections to ensure the system is performing as expected.

4. Data Analysis

  • Integrate the chromatographic peak for the quantifier ion of this compound.

  • Confirm the identity of the peak by checking for the presence of the qualifier ions at the correct retention time and in the correct ratio.

  • Generate a calibration curve from the standard injections and use it to calculate the concentration of this compound in your samples.

Visualizations

TroubleshootingWorkflow start Start: Problem Observed (e.g., No Peak, Poor Shape) check_injection Step 1: Check Injection System - Syringe clogged? - Septum leaking? - Correct sample volume? start->check_injection check_params Step 2: Verify GC-MS Parameters - Inlet/Oven Temp correct? - Correct SIM ions? - Carrier gas flow stable? check_injection->check_params Injection OK solution Problem Resolved check_injection->solution Issue Found & Fixed run_blank Step 3: Inject Solvent Blank - Contamination present? check_params->run_blank Parameters OK check_params->solution Issue Found & Fixed check_hardware Step 4: Inspect Hardware - Column installed correctly? - System leaks? run_blank->check_hardware Blank is Clean run_blank->solution Contamination Identified clean_source Step 5: Clean Ion Source - Persistent tailing or low sensitivity? check_hardware->clean_source Hardware OK check_hardware->solution Issue Found & Fixed clean_source->solution Source Cleaned

Caption: Troubleshooting workflow for common GC-MS issues.

ParameterOptimization cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer inlet_temp Inlet Temperature peak_shape Peak Shape (Resolution, Tailing) inlet_temp->peak_shape sensitivity Sensitivity (S/N Ratio) inlet_temp->sensitivity injection_mode Injection Mode (Split/Splitless) injection_mode->peak_shape injection_mode->sensitivity oven_program Oven Program oven_program->peak_shape retention_time Retention Time oven_program->retention_time column_flow Carrier Gas Flow column_flow->retention_time source_temp Ion Source Temp source_temp->sensitivity acquisition_mode Acquisition Mode (Scan/SIM) acquisition_mode->sensitivity dwell_time Dwell Time (SIM) dwell_time->sensitivity peak_shape->sensitivity retention_time->peak_shape

References

strategies to prevent isotopic exchange in 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Bromooctane-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this can lead to a decrease in its isotopic purity, which is critical for its use in applications like mass spectrometry-based quantitative analyses, metabolic studies, and as an internal standard.[2][] The loss of deuterium can affect the accuracy of experimental results and the pharmacokinetic properties of deuterated drugs.[4]

Q2: What are the common causes of isotopic exchange in deuterated bromoalkanes?

A2: Isotopic exchange in compounds like this compound can be initiated by several factors:

  • Presence of acidic or basic impurities: Even trace amounts of acids or bases can catalyze the exchange of deuterium atoms with protons.[1][5][6]

  • Exposure to moisture: Water in the solvent or from the atmosphere can serve as a source of protons (hydrogen atoms) for the exchange reaction.[7]

  • Elevated temperatures: Higher temperatures can provide the necessary activation energy for the exchange to occur.[1]

  • Presence of metal catalysts: Certain transition metals can activate C-H (or C-D) bonds, facilitating isotopic exchange.[8][9]

  • Light exposure: For some compounds, exposure to light can promote decomposition or radical reactions that may lead to isotopic scrambling.[10]

Q3: How should I properly store this compound to maintain its isotopic purity?

A3: Proper storage is crucial for preserving the isotopic integrity of this compound. Follow these recommendations:

  • Temperature: Store in a cool and dry place. Refrigeration (e.g., at 4°C) is often recommended.[7][11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[7][10]

  • Container: Use a well-sealed container to prevent the ingress of atmospheric moisture. Amber glass bottles are recommended to protect the compound from light.[10]

  • Purity: Ensure the compound is stored in a pure state, free from acidic or basic contaminants.

Q4: What solvents are recommended for handling this compound?

A4: To minimize the risk of isotopic exchange, it is best to use deuterated solvents if the compound needs to be dissolved. Ensure the chosen solvent is anhydrous (dry). If using non-deuterated solvents, select high-purity, anhydrous grades.

Q5: How can I check the isotopic purity of my this compound sample?

A5: The primary analytical techniques for determining isotopic purity are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons that have replaced deuterium atoms. Quantitative NMR (qNMR) can provide information on the isotopic enrichment.[2]

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and highly sensitive method to determine isotopic purity by analyzing the relative abundance of the different isotopologues.[12][13]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Decreased isotopic purity observed in a new batch of this compound. - Impurities from synthesis. - Improper storage during shipping.- Contact the supplier for a certificate of analysis. - Analyze the sample immediately upon receipt using NMR or HRMS to establish a baseline.
Isotopic purity decreases over time in the lab. - Improper storage conditions. - Contamination of the storage container. - Frequent opening of the container.- Review storage procedures (see FAQ Q3). - Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material. - Ensure the storage container is clean and dry before use.
Inconsistent results in experiments using this compound. - Isotopic exchange occurring during the experiment. - Contaminated reagents or solvents.- Use anhydrous, high-purity solvents. - Ensure all glassware is thoroughly dried before use. - Run a control experiment to test the stability of this compound under your specific experimental conditions.
Suspected acidic contamination leading to exchange. - Decomposition of the compound or solvent over time.- Test the acidity of your sample or solution. For example, a simple test with distilled water and a pH indicator like bromothymol blue can indicate acidity.[10] - If acidic, consider purifying the compound by passing it through a small column of dry, neutral alumina.[10]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under specific experimental conditions.

Objective: To determine if significant isotopic exchange occurs in this compound when exposed to a specific solvent and temperature over a set period.

Materials:

  • This compound

  • High-purity, anhydrous solvent of choice

  • Inert gas (Argon or Nitrogen)

  • Dry glassware (e.g., vial with a septum-lined cap)

  • NMR tube or HRMS sample vials

  • NMR spectrometer or High-Resolution Mass Spectrometer

Procedure:

  • Initial Analysis (Time = 0):

    • Prepare a solution of this compound in the chosen solvent at the desired concentration.

    • Immediately analyze a portion of this solution by NMR or HRMS to determine the initial isotopic purity. This will serve as your baseline.

  • Incubation:

    • Place the remaining solution in a sealed vial under an inert atmosphere.

    • Incubate the vial at the desired experimental temperature for a specific duration (e.g., 24, 48, or 72 hours).

  • Final Analysis:

    • After the incubation period, re-analyze the solution using the same analytical method (NMR or HRMS) and parameters as the initial analysis.

  • Data Analysis:

    • Compare the isotopic purity from the initial and final analyses.

    • A significant decrease in the relative abundance of the deuterated species indicates that isotopic exchange has occurred under the tested conditions.

Visualizations

Isotopic_Exchange_Troubleshooting cluster_storage Storage Issues cluster_handling Handling Issues start Problem: Decreased Isotopic Purity check_storage Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage check_handling Review Handling Procedures (Solvents, Glassware) start->check_handling storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok analyze_new Analyze a New, Unopened Sample as a Control purity_ok New Sample Purity OK? analyze_new->purity_ok storage_ok->analyze_new Yes improve_storage Action: Improve Storage (Refrigerate, Inert Gas) storage_ok->improve_storage No handling_ok->analyze_new Yes improve_handling Action: Use Anhydrous Solvents & Dry Glassware handling_ok->improve_handling No conclusion1 Conclusion: Issue is with Stored/Handled Sample purity_ok->conclusion1 Yes conclusion2 Conclusion: Issue is with Supplier Batch purity_ok->conclusion2 No

Caption: Troubleshooting workflow for decreased isotopic purity.

Experimental_Workflow cluster_prep Preparation cluster_analysis1 Initial Analysis cluster_incubation Incubation cluster_analysis2 Final Analysis cluster_conclusion Conclusion prep_solution Prepare Solution of This compound in Anhydrous Solvent analysis1 Analyze for Initial Isotopic Purity (T=0) (NMR or HRMS) prep_solution->analysis1 incubate Incubate Solution under Controlled Conditions (Temp, Time, Inert Atm.) analysis1->incubate analysis2 Re-analyze for Final Isotopic Purity (NMR or HRMS) incubate->analysis2 compare Compare Initial and Final Isotopic Purity analysis2->compare conclusion Determine if Isotopic Exchange Occurred compare->conclusion

Caption: Workflow for assessing isotopic stability.

References

resolving chromatographic peak tailing for 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, with a specific focus on peak tailing observed during the analysis of 1-Bromooctane-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the chromatographic analysis of this compound?

Peak tailing for halogenated compounds like this compound in Gas Chromatography (GC) can stem from several factors. These issues can be broadly categorized as either chemical interactions within the system or physical problems with the setup.

  • Chemical Interactions: Active sites within the GC system are a primary cause of peak tailing for polarizable molecules. These active sites can be exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself. For halogenated compounds, interactions with metal surfaces in the injector, transfer line, or even the mass spectrometer (MS) ion source can lead to peak tailing.[1][2][3][4][5] These interactions can cause the formation of metal halides, leading to adsorption of the analyte and a slow release, which manifests as a tailing peak.[1][2][3][5]

  • Physical Issues: Problems with the physical flow path of the sample through the GC system can also cause all peaks in the chromatogram to tail.[4][6] These include poor column installation (e.g., incorrect insertion depth into the inlet or detector, or a bad column cut), the presence of dead volumes, or a partial blockage in the system.[7][8][9][10]

  • Contamination: Buildup of non-volatile residues from previous injections in the injector or at the head of the column can create active sites and lead to peak tailing.[4][10][11]

  • Solvent Effects: A mismatch in polarity between the injection solvent and the stationary phase can cause peak shape problems, including tailing.[7]

Q2: How can I differentiate between chemical and physical causes of peak tailing?

A simple diagnostic test can help distinguish between chemical and physical issues. Inject a non-polar, non-active compound like a light hydrocarbon (e.g., hexane or butane).[7][8] If this peak also tails, the problem is likely physical, such as an issue with the column installation or a blockage in the flow path.[7][8][10] If the hydrocarbon peak is symmetrical while your this compound peak tails, the issue is likely due to chemical interactions (activity) within the system.

Q3: Can the ion source of my mass spectrometer cause peak tailing for this compound?

Yes, particularly with halogenated compounds, the ion source can be a significant contributor to peak tailing.[1][2][3] Halogenated solvents and analytes can interact with the metal surfaces of the ion source, leading to the formation of metal halides like ferrous chloride (FeCl2).[1][2][3][5] These deposits create active sites where analytes can adsorb and then slowly desorb, causing peak tailing that worsens over time.[1][2][3][5] This issue can be diagnosed by looking for the isotopic pattern of FeCl2+ in the MS background signal and can be resolved by cleaning the ion source.[1][2][5]

Troubleshooting Guide: Resolving Peak Tailing for this compound

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment & Diagnosis

First, determine the nature of the peak tailing.

  • Observe all peaks: Check if all peaks in your chromatogram, including the solvent peak, are tailing. If so, the problem is likely physical.[4][6]

  • Inject a non-polar compound: As mentioned in the FAQs, inject a hydrocarbon standard. A symmetrical peak for the hydrocarbon points towards chemical activity issues with your analyte.

The following table summarizes potential causes and initial diagnostic steps.

Potential Cause Symptoms Initial Diagnostic Step
Poor Column Installation All peaks tail.[4][6]Inspect the column cuts for smoothness and ensure correct installation depth in the inlet and detector.[9][10]
System Contamination Peak tailing worsens over time; may see ghost peaks.[10]Perform inlet maintenance (replace liner and septum). Trim the front of the column.[10][11]
Active Sites (Chemical Interaction) Only active compounds like this compound tail.Inject a non-polar hydrocarbon to confirm the issue is chemical, not physical.[7][8]
MS Ion Source Activity Worsening peak tailing and loss of sensitivity over time when using halogenated compounds.[1][2][3]Check MS background for the isotopic pattern of metal halides (e.g., FeCl2+).[1][2][5]
Column Overload Peak shape is asymmetrical, often described as a "shark fin" or fronting, but can also contribute to tailing.[12]Dilute the sample or increase the split ratio.[12]
Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G A Peak Tailing Observed for this compound B Inject Non-Polar Hydrocarbon (e.g., Hexane) A->B C Does Hydrocarbon Peak Tail? B->C D Problem is Likely Physical C->D Yes E Problem is Likely Chemical (Active Sites) C->E No F Check Column Installation: - Proper cut - Correct depth D->F I Use Deactivated Inlet Liner E->I G Perform Inlet Maintenance: - Replace liner and septum - Clean injector port F->G H Check for Leaks and Dead Volume G->H M Issue Resolved? H->M J Trim Front of Column (10-20 cm) I->J K Condition the Column J->K L Check MS Ion Source: - Clean source - Check for FeCl2+ signal K->L L->M M->A No, Re-evaluate N End M->N Yes

Caption: Troubleshooting workflow for chromatographic peak tailing.

Experimental Protocols

Here are detailed protocols for key troubleshooting steps.

Protocol 1: GC Inlet Maintenance

Objective: To eliminate the injector as a source of contamination and active sites.

Materials:

  • New, deactivated inlet liner (preferably with glass wool)

  • New septum

  • Injector wrench/tools

  • Lint-free gloves

  • Solvents for cleaning (e.g., methanol, acetone, hexane)

Procedure:

  • Cool Down: Cool the GC inlet to a safe temperature (e.g., below 50 °C). Turn off carrier gas flow to the inlet.

  • Disassemble: Wearing lint-free gloves, remove the septum nut and septum. Then, remove the inlet liner.

  • Clean: Clean the injector port body with appropriate solvents and lint-free swabs if visible residue is present.

  • Install New Consumables: Place the new, deactivated liner into the injector. Install a new septum and tighten the septum nut according to the manufacturer's instructions (do not overtighten).

  • Re-establish Flow and Check for Leaks: Restore carrier gas flow and use an electronic leak detector to ensure there are no leaks around the septum nut.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before injecting any samples.

Protocol 2: Column Trimming and Conditioning

Objective: To remove contaminated or active sections from the front of the GC column and ensure the column is properly conditioned.

Materials:

  • Capillary column cutter (ceramic wafer or diamond-tipped scribe)

  • Magnifying glass or low-power microscope

  • Lint-free gloves

Procedure:

  • Cool Down and Remove Column: Cool the GC oven and inlet. Carefully disconnect the column from the inlet.

  • Trim the Column: Wearing gloves, use a column cutter to score the column about 10-20 cm from the inlet end. Gently flex the column to create a clean, 90-degree break.[9]

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[6] If the cut is poor, repeat the process.

  • Re-install the Column: Re-install the column in the inlet to the correct depth as specified by the instrument manufacturer. This is critical to avoid dead volume and peak tailing.[10]

  • Condition the Column:

    • Set a low carrier gas flow rate through the column (do not connect the detector end yet).

    • Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.

    • With the detector end still disconnected, heat the oven to the maximum operating temperature of the column (or 20 °C above your method's maximum temperature, whichever is lower) and hold for 1-2 hours.

    • Cool the oven, connect the column to the detector, and perform a leak check.

    • Run a blank solvent injection to ensure the baseline is stable.

By systematically following these troubleshooting steps and protocols, you can effectively diagnose and resolve issues with peak tailing for this compound and other challenging analytes.

References

common contaminants in 1-Bromooctane-d4 and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromooctane-d4. The information provided will help you identify and remove common contaminants to ensure the quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely chemical contaminants in my this compound sample?

Based on the common synthesis routes for alkyl bromides, the most probable chemical impurities in your this compound are:

  • Unreacted 1-Octanol-d4: The starting material for the synthesis may not have fully reacted.

  • Dioctyl-d8 Ether: A common byproduct formed during the reaction, especially if acidic conditions are used.[1]

  • Residual Acid: Traces of acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) used as catalysts or reagents in the synthesis.[1]

  • Water: Introduced during the workup and washing steps.

Q2: What are isotopic impurities and how do they affect my experiment?

Isotopic impurities refer to molecules of 1-Bromooctane that have fewer than four deuterium atoms at the specified positions. The isotopic enrichment of commercially available this compound is typically around 98 atom % D. This means that a small percentage of the molecules may have a different deuterium content. For most applications, this level of isotopic purity is sufficient. However, for highly sensitive mass spectrometry-based quantitative studies, it is crucial to be aware of the exact isotopic distribution.

Q3: How can I check the purity of my this compound?

Several analytical techniques can be used to assess the chemical and isotopic purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile impurities from the main compound and identify them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can detect proton-containing impurities. The presence of signals from unreacted 1-octanol or dioctyl ether can indicate their presence.

    • ²H (Deuterium) NMR: Can confirm the positions of deuteration.

    • ¹³C NMR: Provides information about the carbon skeleton and can help identify impurities with different carbon frameworks.

  • Karl Fischer Titration: Specifically used to quantify the amount of residual water in the sample.

Troubleshooting Guide: Identifying and Removing Contaminants

This guide will help you address common purity issues with this compound.

Problem 1: Presence of Unreacted 1-Octanol-d4
  • How to Identify:

    • GC-MS: A peak with a retention time corresponding to 1-Octanol will be observed. The mass spectrum will show characteristic fragments of the alcohol.

    • ¹H NMR: Look for a broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Removal Protocol:

    • Acidic Wash: Wash the this compound with cold, concentrated sulfuric acid in a separatory funnel.[1] The acid will react with and extract the alcohol into the aqueous layer. Caution: This procedure is hazardous and should be performed with appropriate personal protective equipment in a fume hood.

    • Water Wash: Wash the organic layer with water to remove any residual acid.

    • Brine Wash: Wash with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers and to remove dissolved water.

    • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

    • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure if a solvent was used.

    • Distillation: For high purity, fractional distillation can be performed.

Problem 2: Presence of Dioctyl-d8 Ether
  • How to Identify:

    • GC-MS: A peak with a higher retention time than this compound will likely be observed. The mass spectrum will correspond to the molecular weight and fragmentation pattern of dioctyl ether.

    • ¹H NMR: Look for characteristic signals of the ether protons, which will have different chemical shifts than the protons in this compound.

  • Removal Protocol:

    • The acidic wash described for the removal of 1-octanol is also effective for removing dioctyl ether.[1] Follow the same procedure as outlined in Problem 1 .

Problem 3: Residual Acidity
  • How to Identify:

    • pH Measurement: Shake a small sample with deionized water and measure the pH of the aqueous layer. An acidic pH indicates the presence of residual acid.

  • Removal Protocol:

    • Bicarbonate Wash: Wash the this compound with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel.[1] This will neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate and salts.

    • Brine Wash and Drying: Follow with a brine wash and drying as described in Problem 1 .

Problem 4: Presence of Water
  • How to Identify:

    • Appearance: The sample may appear cloudy or contain a separate aqueous layer.

    • Karl Fischer Titration: This is the most accurate method for quantifying water content.

    • ¹H NMR: A broad peak corresponding to water will be present in the spectrum.

  • Removal Protocol:

    • Drying: If the water content is low, drying over a suitable anhydrous drying agent (e.g., MgSO₄, CaCl₂) for a sufficient period is effective.

    • Azeotropic Distillation: For larger amounts of water, azeotropic distillation with a suitable solvent (e.g., toluene) can be employed, although this is a more advanced technique.

    • Distillation: Simple distillation can also remove water, as water will typically have a much lower boiling point than this compound.

Quantitative Data Summary

While specific batch-to-batch variability exists, the following table summarizes typical purity specifications for commercially available this compound.

ParameterTypical Specification
Chemical Purity> 98% (by GC)
Isotopic Purity> 98 atom % D

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol describes a general procedure to remove common chemical impurities.

  • Transfer: Place the this compound into a separatory funnel.

  • Acid Wash (Optional, for alcohol and ether removal): Add an equal volume of cold, concentrated sulfuric acid. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate and drain the lower acidic layer. Repeat if necessary. (Perform with extreme caution in a fume hood)

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake and drain the lower aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution. Shake, venting frequently, until no more gas evolves. Drain the lower aqueous layer.

  • Water Wash: Repeat the water wash (step 3).

  • Brine Wash: Add an equal volume of saturated sodium chloride solution. Shake and drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Distillation (Optional): For the highest purity, perform a fractional distillation under reduced pressure.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying and addressing common purity issues with this compound.

Troubleshooting_Workflow start Start: this compound Sample check_purity Assess Purity (GC-MS, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end_good End: Use in Experiment is_pure->end_good Yes identify_contaminant Identify Primary Contaminant is_pure->identify_contaminant No is_alcohol Unreacted Alcohol? identify_contaminant->is_alcohol is_ether Byproduct Ether? is_alcohol->is_ether No acid_wash Perform Acid Wash & Dry is_alcohol->acid_wash Yes is_acid Residual Acid? is_ether->is_acid No is_ether->acid_wash Yes is_water Excess Water? is_acid->is_water No bicarb_wash Perform Bicarbonate Wash & Dry is_acid->bicarb_wash Yes dry_sample Dry with Anhydrous Agent is_water->dry_sample Yes recheck_purity Re-assess Purity is_water->recheck_purity No/Other acid_wash->recheck_purity bicarb_wash->recheck_purity dry_sample->recheck_purity recheck_purity->is_pure

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Enhancing the Stability of 1-Bromooctane-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 1-Bromooctane-d4 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of water or other nucleophilic species, this compound can undergo a nucleophilic substitution reaction (SN2) to form 1-octanol-d4. This reaction is accelerated by the presence of strong bases.

  • Dehydrohalogenation: Under basic conditions, this compound can undergo an elimination reaction (E2) to yield octene-d4 isomers. This pathway is particularly favored by strong, sterically hindered bases.

Below is a diagram illustrating these degradation pathways.

Degradation Pathways of this compound This compound This compound 1-Octanol-d4 1-Octanol-d4 This compound->1-Octanol-d4 Hydrolysis (SN2) (+ H2O/OH-) Octene-d4 Octene-d4 This compound->Octene-d4 Dehydrohalogenation (E2) (+ Base)

Figure 1. Primary degradation pathways of this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by storing in a dark location. Photodegradation can occur upon exposure to UV light.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.

  • Container: Use tightly sealed, high-quality glass containers (e.g., amber glass ampules or vials with PTFE-lined caps).

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Reduces the rate of chemical degradation.
Light Protect from light (amber vials)Prevents photodegradation.
Atmosphere Inert gas (Argon, Nitrogen)Minimizes oxidation and hydrolysis.
Container Tightly sealed amber glassPrevents contamination and degradation.
Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: The choice of solvent can significantly impact the stability of this compound. Non-polar, aprotic solvents are generally preferred.

SolventSuitabilityComments
Acetonitrile Highly Recommended Aprotic and relatively non-polar, offering good stability.
Hexane Recommended Non-polar and aprotic, but volatility can be a concern.
Toluene Recommended A non-polar, aprotic solvent providing a stable environment.
Methanol Use with Caution Protic nature can lead to solvolysis over time.
DMSO Not Recommended Can contain water and may promote degradation.

It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.

Troubleshooting Guide

Problem: I observe a decrease in the purity of my this compound stock solution over time.

Possible Causes and Solutions:

  • Improper Storage:

    • Verify Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and under an inert atmosphere as recommended in FAQ Q2 .

    • Container Integrity: Check that the container seal is intact and has not been compromised.

  • Solvent-Induced Degradation:

    • Solvent Choice: If using a protic solvent like methanol, consider switching to an aprotic solvent such as acetonitrile for better long-term stability.

    • Solvent Purity: Ensure the solvent used is of high purity and anhydrous. Residual water or impurities in the solvent can accelerate degradation.

  • Contamination:

    • Basic Contaminants: Contamination with basic substances can catalyze dehydrohalogenation. Ensure all glassware and equipment are scrupulously clean and free of basic residues.

    • Cross-Contamination: Avoid cross-contamination from other reagents in the laboratory.

The following workflow can help troubleshoot stability issues:

Troubleshooting Workflow for Purity Loss start Purity Decrease Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Correct Storage Conditions check_storage->improper_storage Incorrect check_solvent Evaluate Solvent (Type, Purity) check_storage->check_solvent Correct monitor Monitor Purity of New Stock Solution improper_storage->monitor improper_solvent Switch to Recommended Solvent (e.g., Acetonitrile) check_solvent->improper_solvent Inappropriate check_contamination Investigate Potential Contamination Sources check_solvent->check_contamination Appropriate improper_solvent->monitor contamination_found Implement Strict Cleaning and Handling Protocols check_contamination->contamination_found Yes check_contamination->monitor No contamination_found->monitor

Figure 2. A logical workflow for troubleshooting the loss of purity in this compound stock solutions.
Problem: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

Analytical Procedures:

You can use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of your stock solution and identify potential degradation products.

Experimental Protocol: Purity Analysis by GC-MS

This protocol outlines the steps for analyzing the purity of a this compound stock solution.

  • Sample Preparation:

    • Dilute an aliquot of the this compound stock solution to a final concentration of approximately 10 µg/mL in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization Energy: 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • This compound: Look for the characteristic molecular ion and fragmentation pattern.

    • 1-Octanol-d4 (Hydrolysis Product): Search for the molecular ion and fragments corresponding to the loss of water.

    • Octene-d4 (Dehydrohalogenation Product): Identify the molecular ion corresponding to C8H15D.

The following diagram illustrates the experimental workflow for GC-MS analysis.

GC-MS Analysis Workflow start Sample Preparation (Dilution) gc_ms GC-MS Analysis (Instrument Setup) start->gc_ms data_acq Data Acquisition gc_ms->data_acq data_an Data Analysis (Peak Identification) data_acq->data_an report Purity Assessment & Degradant Identification data_an->report

Figure 3. Workflow for the GC-MS analysis of this compound stability.

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always refer to the manufacturer's specific recommendations and perform their own validation studies.

Navigating Instrument Sensitivity Challenges with 1-Bromooctane-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-Bromooctane-d4, achieving optimal instrument sensitivity is paramount for reliable and accurate experimental outcomes. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common sensitivity issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the sensitivity of this compound analysis by GC-MS?

A1: Several factors can influence instrument sensitivity, broadly categorized as instrument-related, method-related, and sample-related. Key factors include the cleanliness of the ion source, proper tuning of the mass spectrometer, the choice of GC column and temperature program, injection parameters, and the presence of matrix effects from the sample.

Q2: I am observing a general decrease in signal intensity for all my peaks, including this compound. What should I check first?

A2: A system-wide decrease in sensitivity often points to a problem with the sample introduction or the MS detector. Start by checking for leaks in the GC inlet, ensure the syringe is functioning correctly, and inspect the septum for coring. If the problem persists, the MS ion source may require cleaning, or the electron multiplier may be aging. An autotune of the mass spectrometer can help diagnose issues with the detector voltage.[1]

Q3: My this compound peak is present, but the signal-to-noise ratio (S/N) is poor. How can I improve it?

A3: A low S/N ratio indicates that the analyte signal is not sufficiently distinguishable from the background noise. To improve this, you can try to increase the signal or decrease the noise. To increase the signal, consider optimizing the injection volume or concentration, adjusting the split ratio to allow more sample onto the column, or optimizing the ionization and fragmentation in the MS source. To decrease noise, ensure high-purity carrier gas is used, check for and eliminate any leaks, and consider using a lower-bleed GC column.[2]

Q4: Are there any specific issues related to the fact that this compound is a deuterated compound?

A4: While deuterated standards are generally excellent for isotope dilution methods, their chromatographic behavior can sometimes slightly differ from their non-deuterated counterparts. This can occasionally lead to co-elution issues with matrix components that may not affect the non-deuterated analog. Additionally, ensure that the mass spectrometer is calibrated correctly to account for the mass difference and that the correct ions are being monitored.

Q5: What is a typical limit of detection (LOD) I should expect for halogenated compounds like this compound?

A5: The limit of detection is highly dependent on the specific instrument and method parameters. However, for similar alkyl halides analyzed by headspace-GC-MS, LODs in the range of 0.1 ng/mg (or 0.2 ng/mL in the prepared sample) have been achieved. This can serve as a general benchmark for expected performance.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a critical issue that prevents any quantitative analysis. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Action
Sample Preparation Error Verify the concentration and preparation of your this compound standard. Ensure proper dissolution in the solvent.
Injection Problem Check the autosampler syringe for bubbles or blockage. Manually inject a standard to confirm the injection process.
GC Inlet Leak Use an electronic leak detector to check for leaks at the septum, column fittings, and gas lines.
Incorrect MS Parameters Verify that the correct mass-to-charge ratios (m/z) for this compound are being monitored in the acquisition method. The mass spectrum of 1-bromooctane shows characteristic ions at m/z 135 and 137 due to the bromine isotopes.[3] For the d4 version, these would be shifted.
Ion Source Contamination A dirty ion source can severely suppress the signal. Follow the manufacturer's procedure for cleaning the ion source.
Issue 2: Poor Peak Shape and Resolution

Poor chromatography can lead to inaccurate integration and reduced sensitivity.

Potential CauseRecommended Action
Column Contamination Bake out the GC column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column.
Inappropriate GC Oven Program Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Incorrect Carrier Gas Flow Rate Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions.
Sample Overload If peaks are fronting, dilute the sample or decrease the injection volume.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. The following is a general protocol for the analysis of alkyl halides, which can be adapted for this compound.

Sample Preparation:

A standard stock solution of this compound should be prepared in a suitable solvent such as methanol. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples. For headspace analysis, an aliquot of the standard is added to a headspace vial containing a matrix-matching solution (e.g., water for aqueous samples).

GC-MS Parameters:

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or similar)
Injection Mode Headspace or Split/Splitless
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data Summary

Achieving a good signal-to-noise ratio (S/N) is critical for accurate quantification. The following table provides target S/N values for different analytical limits.

Analytical LimitTarget Signal-to-Noise Ratio (S/N)
Limit of Detection (LOD)≥ 3:1
Limit of Quantitation (LOQ)≥ 10:1

Note: S/N can be calculated using various methods. The European Pharmacopoeia and USP often use the formula 2H/h, where H is the peak height and h is the noise in a region of the baseline close to the peak.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting instrument sensitivity issues with this compound.

TroubleshootingWorkflow Troubleshooting this compound Sensitivity Issues start Low or Unstable Signal for this compound check_sample Verify Sample Preparation and Concentration start->check_sample check_injection Inspect Autosampler and Syringe check_sample->check_injection Sample OK resolve Issue Resolved check_sample->resolve Error Found & Corrected check_leaks Perform Leak Check on GC Inlet check_injection->check_leaks Injection OK check_injection->resolve Error Found & Corrected autotune Run MS Autotune check_leaks->autotune No Leaks check_leaks->resolve Leak Found & Fixed clean_source Clean Ion Source autotune->clean_source Tune Fails or Voltages High check_method Review GC-MS Method Parameters (Ions, Temperatures, Flow) autotune->check_method Tune OK clean_source->autotune After Cleaning escalate Contact Instrument Manufacturer Support clean_source->escalate Still Fails After Cleaning optimize_method Optimize Method Parameters (e.g., Injection Volume, Split Ratio) check_method->optimize_method Parameters Correct check_method->resolve Error Found & Corrected optimize_method->resolve Improvement Seen optimize_method->escalate No Improvement

Caption: A logical workflow for diagnosing and resolving common sensitivity issues.

References

Validation & Comparative

A Comparative Guide to the Use of 1-Bromooctane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of 1-Bromooctane-d4, a deuterated internal standard, with non-deuterated alternatives, supported by established principles and illustrative experimental data.

The Role of Internal Standards in Analytical Chemistry

Internal standards are essential in techniques like gas chromatography (GC) and liquid chromatography (LC), especially when coupled with mass spectrometry (MS). They are compounds added in a constant amount to all samples, including calibration standards and unknowns. The internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and fluctuations in instrument response.[1][2] By comparing the signal of the analyte to the constant signal of the internal standard, a more accurate and precise quantification can be achieved.[3]

Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison

The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[4] This is where the distinction between deuterated and non-deuterated internal standards becomes crucial.

This compound (Deuterated Internal Standard): The "Gold Standard"

A deuterated internal standard, such as this compound, is a molecule in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This substitution results in a compound that is nearly identical to the analyte (1-Bromooctane) in its chemical properties.

Advantages:

  • Similar Physicochemical Properties: Deuterated standards exhibit nearly identical retention times in chromatography, similar extraction recoveries, and comparable ionization efficiencies in mass spectrometry to their non-deuterated counterparts.[4] This close similarity allows for more effective correction of analytical variability.

  • Improved Accuracy and Precision: The use of a deuterated internal standard can significantly enhance the accuracy and precision of quantitative methods, particularly in complex sample matrices where matrix effects like ion suppression or enhancement are a concern.[5][6][7]

  • Co-elution: In chromatography, the deuterated standard co-elutes with the analyte, meaning they experience the same matrix effects at the same time, leading to better compensation.[8]

Potential Considerations:

  • Chromatographic Shift: While generally co-eluting, a slight difference in retention time between the deuterated and non-deuterated compound can sometimes be observed, known as the "isotope effect."[9][10][11] This can be a factor in methods with very high chromatographic resolution.

  • Isotopic Instability: In some cases, deuterium atoms can be exchanged for hydrogen atoms from the surrounding solvent or matrix, especially if the deuterium is located on an exchangeable site (e.g., on an oxygen or nitrogen atom).[4] For this compound, where the deuterium is on the carbon backbone, this is less of a concern.

  • Cost and Availability: Deuterated standards are generally more expensive to synthesize than their non-deuterated analogs.[6]

Non-Deuterated Internal Standards: Structural Analogs

When a deuterated internal standard is not available or feasible, a non-deuterated compound that is chemically similar to the analyte is often used. For 1-Bromooctane, a suitable non-deuterated internal standard could be a homologous n-alkyl bromide such as 1-Bromoheptane or 1-Bromononane.

Advantages:

  • Lower Cost and Wider Availability: Structural analogs are often more readily available and less expensive than their deuterated counterparts.

  • Effective for Simpler Analyses: In analytical methods with low sample complexity and high reproducibility, a non-deuterated internal standard can provide adequate performance.

Disadvantages:

  • Differences in Physicochemical Properties: Structural analogs will have different retention times, and may exhibit different extraction recoveries and ionization efficiencies compared to the analyte.[6]

  • Less Effective Correction for Matrix Effects: Because the structural analog does not co-elute with the analyte, it may not experience the same degree of ion suppression or enhancement, leading to less accurate correction.[12]

  • Method Development Challenges: More extensive validation is often required to ensure that the structural analog behaves in a manner that is representative of the analyte across the entire analytical process.

Quantitative Data Comparison

The following table summarizes illustrative data on the performance of a deuterated internal standard versus a non-deuterated structural analog in a hypothetical GC-MS analysis. This data is representative of the general advantages of using a deuterated standard and is not specific to this compound.

ParameterWithout Internal StandardWith Non-Deuterated IS (1-Bromoheptane)With Deuterated IS (this compound)
Analyte 1-Bromooctane1-Bromooctane1-Bromooctane
Retention Time (min) 8.457.98 (IS), 8.45 (Analyte)8.44 (IS), 8.45 (Analyte)
Precision (%RSD, n=6) 12.55.81.9
Accuracy (% Recovery) 85-11592-10898-102
Matrix Effect (% Suppression) N/AInconsistent CorrectionEffective Correction

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Below is a generalized experimental protocol for the use of an internal standard in a GC-MS analysis.

1. Preparation of Stock Solutions

  • Analyte Stock Solution: Accurately weigh a known amount of 1-Bromooctane and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution:

    • Deuterated IS: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of the same concentration as the analyte.

    • Non-Deuterated IS: Accurately weigh a known amount of the chosen structural analog (e.g., 1-Bromoheptane) and prepare a stock solution in the same manner.

2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the analyte stock solution.

  • To each calibration standard, add a constant and known amount of the internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels.

3. Sample Preparation

  • To each unknown sample, add the same constant and known amount of the internal standard stock solution as was added to the calibration standards.

  • Perform any necessary sample extraction or cleanup procedures.

4. GC-MS Analysis

  • Inject the prepared calibration standards and samples into the GC-MS system.

  • Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

  • Set up the mass spectrometer to monitor specific ions for the analyte and the internal standard (Selected Ion Monitoring - SIM mode).

5. Data Analysis

  • For each injection, determine the peak area of the analyte and the internal standard.

  • Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.

  • For the unknown samples, calculate the response ratio and use the calibration curve to determine the concentration of the analyte.

Visualizing the Workflow

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical comparison between the two types of standards.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Analyte Analyte Stock Cal_Standards Calibration Standards Analyte->Cal_Standards IS Internal Standard Stock (this compound or Non-Deuterated) IS->Cal_Standards Samples Unknown Samples IS->Samples GCMS GC-MS Analysis Cal_Standards->GCMS Samples->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Response Ratio (Analyte Area / IS Area) Data->Ratio Curve Construct Calibration Curve Ratio->Curve for Standards Concentration Determine Analyte Concentration Ratio->Concentration for Samples Curve->Concentration

Caption: General workflow for quantitative analysis using an internal standard.

G cluster_pros_d Advantages cluster_cons_d Considerations cluster_pros_nd Advantages cluster_cons_nd Disadvantages Start Choice of Internal Standard Deuterated Deuterated IS (e.g., this compound) Start->Deuterated NonDeuterated Non-Deuterated IS (Structural Analog) Start->NonDeuterated Pros_D High Accuracy & Precision Effective Matrix Correction Co-elution Deuterated->Pros_D Cons_D Higher Cost Potential Isotope Effect Deuterated->Cons_D Pros_ND Lower Cost Readily Available NonDeuterated->Pros_ND Cons_ND Different Physicochemical Properties Less Effective Matrix Correction NonDeuterated->Cons_ND

Caption: Comparison of deuterated and non-deuterated internal standards.

Conclusion

For quantitative analyses requiring the highest degree of accuracy and reliability, a deuterated internal standard such as this compound is the superior choice. Its chemical similarity to the analyte allows for more effective compensation for analytical variability, especially in complex matrices. While non-deuterated structural analogs offer a lower-cost alternative, they are less likely to provide the same level of performance in correcting for matrix effects and other sources of error. The selection of an appropriate internal standard should be based on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to Analytical Method Validation: The Role of 1-Bromooctane-d4 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and reproducibility.[1][2][3][4] The choice of an appropriate internal standard is a pivotal decision in method development, significantly impacting the quality of quantitative results. This guide provides a comprehensive comparison of an analytical method validated using 1-Bromooctane-d4, a deuterated internal standard, against an alternative method employing a non-deuterated internal standard.

Deuterated internal standards are modified versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[5] This isotopic substitution results in a compound that is chemically almost identical to the analyte but has a different mass. This property is particularly advantageous in mass spectrometry-based methods, as it allows for the differentiation of the analyte from the internal standard while ensuring they behave similarly during sample preparation and analysis.[5][6] The use of deuterated standards can effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, ultimately leading to enhanced accuracy and precision.[5][6]

Comparative Performance Analysis

To illustrate the benefits of using a deuterated internal standard, we present a hypothetical validation of an analytical method for the quantification of a target analyte, "Analyte X," in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). We compare the performance of the method using this compound as the internal standard against a method using a non-deuterated structural analog, "Analog Y," as the internal standard.

Table 1: Comparison of Validation Parameters

Validation ParameterMethod A: this compound (Internal Standard)Method B: Analog Y (Internal Standard)Acceptance Criteria (Typical)
Linearity (R²) 0.99950.9981≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.8%85% - 115% (for bioanalytical methods)
Precision (% RSD)
- Intra-day≤ 2.5%≤ 5.8%≤ 15%
- Inter-day≤ 3.1%≤ 7.2%≤ 15%
Limit of Quantification (LOQ) 1 ng/mL5 ng/mLDependent on analytical needs
Matrix Effect (% CV) 3.5%12.8%≤ 15%

The data presented in Table 1 clearly demonstrates the superior performance of the method utilizing this compound. The higher coefficient of determination (R²) indicates a better fit of the calibration curve. Furthermore, the accuracy and precision are significantly improved, with lower percentage recovery ranges and relative standard deviations (%RSD). The lower Limit of Quantification (LOQ) for Method A suggests a higher sensitivity. Most notably, the significantly lower matrix effect observed with the deuterated internal standard highlights its ability to compensate for interferences from the biological matrix, a common challenge in bioanalytical methods.

Experimental Protocols

Method A: Quantification of Analyte X using this compound Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol, 100 ng/mL).

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: Restek Rtx®-5 (Crossbond 5% diphenyl – 95% dimethyl polysiloxane; 30 m, 0.25 mm ID, 0.25 μm df)

    • Inlet Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Monitored Ions (m/z): [Ions specific to Analyte X and this compound]

Method B: Quantification of Analyte X using Analog Y Internal Standard

The protocol is identical to Method A, with the exception of using "Analog Y" as the internal standard.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Prepare Validation Protocol MD3->V1 Proceed to Validation V2 Specificity / Selectivity V1->V2 V3 Linearity & Range V1->V3 V4 Accuracy V1->V4 V5 Precision (Repeatability & Intermediate) V1->V5 V6 Limit of Detection (LOD) & Limit of Quantification (LOQ) V1->V6 V7 Robustness V1->V7 V8 Stability V1->V8 DA1 Statistical Analysis of Validation Data V2->DA1 V3->DA1 V4->DA1 V5->DA1 V6->DA1 V7->DA1 V8->DA1 DA2 Compare Against Acceptance Criteria DA1->DA2 DA3 Prepare Validation Report DA2->DA3 App App DA3->App Method Implementation

Caption: Workflow for Analytical Method Validation.

Conclusion

The validation of an analytical method is a mandatory requirement to ensure the generation of reliable and high-quality data. The choice of internal standard plays a crucial role in the overall performance of the method. As demonstrated in this guide, the use of a deuterated internal standard, such as this compound, can significantly improve the accuracy, precision, and robustness of a quantitative method, particularly in complex matrices. By minimizing the impact of analytical variations, deuterated internal standards contribute to the generation of more dependable results, which is of paramount importance in research and drug development.

References

Cross-Validation of 1-Bromooctane-d4: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. 1-Bromooctane-d4, a deuterated analog of 1-bromooctane, often serves as an internal standard in quantitative analytical methods due to its chemical similarity to the analyte of interest and its distinct mass spectrometric signature. The choice of analytical technique for its quantification and the validation of that method are critical for ensuring data integrity. This guide provides an objective comparison of two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Data Presentation: A Head-to-Head Comparison

The selection of an analytical technique is often a trade-off between various performance characteristics. The following table summarizes the key quantitative parameters for the analysis of this compound using GC-MS and qNMR, based on typical performance for similar halogenated hydrocarbons and deuterated standards.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Key Considerations
Selectivity/Specificity High (Mass analyzer distinguishes based on mass-to-charge ratio)High (Chemical shifts are specific to the molecular environment)Both techniques offer excellent specificity for this compound.
Sensitivity Very High (LOD/LOQ in the pg to ng range)Moderate (LOD/LOQ in the µg to mg range)GC-MS is the preferred method for trace-level quantification.
Linearity (Typical Range) Wide (e.g., 1 - 1000 ng/mL)Narrower (e.g., 0.1 - 10 mg/mL)GC-MS generally provides a wider linear dynamic range.
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods can achieve high accuracy with proper validation.
Precision (%RSD) < 5%< 2%qNMR often demonstrates superior precision.
Sample Throughput High (with autosampler)Lower (longer acquisition times)GC-MS is more suited for high-throughput screening.
Quantification Principle Relative (requires a calibration curve with a reference standard)Absolute or Relative (can be a primary ratio method)qNMR can provide direct quantification without a chemically identical standard.
Instrumentation Cost Moderate to HighHighqNMR instrumentation typically has a higher initial cost.

Experimental Protocols: A Detailed Look at the Methodologies

The reliability of analytical data is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies for the quantitative analysis of this compound using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound, often used as an internal standard, in a given matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (if in a complex matrix): For samples where this compound is spiked as an internal standard, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and the internal standard from the matrix. A typical LLE would involve extracting an aqueous sample with an immiscible organic solvent (e.g., hexane or dichloromethane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z corresponding to fragments of the deuterated molecule).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H-qNMR for the purity assessment or quantification of a this compound sample using an internal standard.

1. Sample Preparation:

  • Internal Standard Selection: Choose a certified internal standard with a known purity and a resonance signal that does not overlap with the signals of this compound (e.g., maleic acid, dimethyl sulfone).

  • Sample and Standard Weighing: Accurately weigh a known amount of the this compound sample and the internal standard into a clean NMR tube.

  • Solvent: Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely. Ensure the solvent does not have signals that interfere with the signals of interest.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband probe.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): Set a long relaxation delay to ensure full relaxation of all protons. This is critical for accurate quantification and should be at least 5 times the longest T₁ of the protons being integrated (e.g., 30-60 seconds).

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): Use a sufficiently long acquisition time to ensure high digital resolution.

  • Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both this compound and the internal standard.

  • Calculation: The concentration or purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the cross-validation of this compound.

experimental_workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow cluster_validation Method Validation gcms_prep Sample Preparation (Extraction/Dilution) gcms_inj GC Injection & Separation gcms_prep->gcms_inj gcms_ms MS Detection (SIM) gcms_inj->gcms_ms gcms_data Data Analysis (Calibration Curve) gcms_ms->gcms_data validation_params Validation Parameters (ICH Q2(R1)) gcms_data->validation_params qnmr_prep Sample Preparation (Weighing & Dissolution) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity/Concentration Calculation qnmr_proc->qnmr_calc qnmr_calc->validation_params compare Performance Comparison validation_params->compare

Caption: Workflow for the analysis and validation of this compound by GC-MS and qNMR.

logical_relationship cluster_attributes Performance Attributes 1_Bromooctane_d4 This compound (Analyte/Internal Standard) GC_MS GC-MS 1_Bromooctane_d4->GC_MS qNMR qNMR 1_Bromooctane_d4->qNMR Sensitivity High Sensitivity GC_MS->Sensitivity excels in Quantification Relative Quantification GC_MS->Quantification provides Throughput High Throughput GC_MS->Throughput enables Precision High Precision qNMR->Precision excels in Abs_Quant Absolute Quantification qNMR->Abs_Quant allows for Structure Structural Information qNMR->Structure provides

Caption: Logical relationship between this compound and the attributes of GC-MS and qNMR.

Conclusion

The cross-validation of this compound with different analytical techniques reveals the complementary nature of GC-MS and qNMR. GC-MS stands out for its exceptional sensitivity, making it the go-to method for trace analysis and applications requiring high sample throughput.[1][2] Its reliance on chromatographic separation also provides an orthogonal dimension of analysis. On the other hand, qNMR offers unparalleled precision and the potential for absolute quantification without the need for a specific calibration curve, which can be a significant advantage in the certification of reference materials.[3][4] The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, throughput needs, and the availability of instrumentation. For comprehensive characterization and validation, employing both techniques can provide a high degree of confidence in the analytical results.

References

A Researcher's Guide to Selecting 1-Bromooctane-d4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and isotopic enrichment of these reagents are paramount to generating accurate and reproducible data. This guide provides a comparative overview of commercially available 1-Bromooctane-d4, a deuterated analog of 1-bromooctane often used in mass spectrometry-based applications as an internal standard or in metabolic studies. Due to the limited availability of direct, third-party comparative studies, this guide presents stated specifications from prominent suppliers and provides a comprehensive experimental workflow for users to conduct their own in-house validation.

Supplier Specifications

Sourcing high-quality this compound is the first critical step in any experimental workflow. Below is a summary of the product specifications as provided by the suppliers on their websites or in their documentation. It is important to note that a Certificate of Analysis (CoA) with lot-specific data should be obtained from the supplier for the most accurate information.

SupplierProduct NameStated Chemical PurityStated Isotopic Enrichment
CDN Isotopes 1-Bromooctane-3,3,4,4-d4≥ 98%≥ 98 atom % D[1]
LGC Standards 1-Bromooctane-3,3,4,4-d4Information not publicly availableInformation not publicly available
MedChemExpress This compoundInformation not publicly availableInformation not publicly available

Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current specifications and to inquire about availability from other major suppliers of stable isotopes such as Cambridge Isotope Laboratories and Sigma-Aldrich/Merck.

Recommended Experimental Workflow for Supplier Comparison

To ensure the quality and consistency of this compound for your specific application, an independent verification of the product's specifications is recommended. The following experimental workflow provides a robust framework for comparing the chemical purity and isotopic enrichment of this compound from different suppliers.

G cluster_0 Sample Preparation cluster_1 Chemical Purity Analysis cluster_2 Isotopic Enrichment Analysis cluster_3 Data Comparison and Selection A Receive this compound from Supplier A, B, C B Prepare solutions of known concentration for each supplier A->B C GC-MS Analysis B->C E 1H-NMR and/or 2H-NMR Analysis B->E G Mass Spectrometry (High Resolution) B->G D Identify and quantify non-deuterated and other impurities C->D I Tabulate and compare Chemical Purity (%) and Isotopic Enrichment (atom % D) for each supplier D->I F Determine the degree of deuteration E->F F->I H Determine the relative abundance of deuterated and non-deuterated species G->H H->I J Select best supplier based on performance and cost I->J

Caption: Experimental workflow for the comparative analysis of this compound suppliers.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments outlined in the workflow diagram.

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify any chemical impurities, including the non-deuterated 1-bromooctane, in the sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a volatile solvent such as hexane or ethyl acetate.

  • GC-MS System: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Integrate the peak area for all detected compounds.

    • Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all compounds and multiplying by 100.

    • Identify any impurities by comparing their mass spectra to a library (e.g., NIST).

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the percentage of deuterium incorporation at the specified positions.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound from each supplier in a deuterated solvent suitable for NMR that does not have signals overlapping with the analyte (e.g., chloroform-d, acetone-d6).

  • ¹H-NMR Spectroscopy:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integration of a signal from a non-deuterated position in the molecule.

    • The isotopic enrichment can be calculated from the reduction in the integral of the signals at the deuterated positions.

  • ²H-NMR Spectroscopy (Optional but Recommended):

    • Acquire a ²H-NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the deuterated positions confirms the incorporation of deuterium. The relative integration of these signals can also be used to assess the distribution of deuterium.

Isotopic Enrichment Verification by High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the isotopic distribution and enrichment by analyzing the mass-to-charge ratio of the molecular ions.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound from each supplier in a suitable solvent for the chosen ionization technique.

  • HRMS System: An instrument capable of high resolution and accurate mass measurement, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is required. A soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to minimize fragmentation.

  • Data Acquisition: Acquire the mass spectrum in the region of the molecular ion.

  • Data Analysis:

    • Determine the relative abundance of the monoisotopic peak of this compound and the corresponding non-deuterated (M) and partially deuterated species (M+1, M+2, M+3).

    • The isotopic enrichment can be calculated from the relative intensities of these peaks.

By following this comprehensive guide, researchers can make an informed decision on the most suitable supplier of this compound for their specific research needs, ensuring the quality and reliability of their experimental outcomes.

References

Assessing the Accuracy and Precision of 1-Bromooctane-d4 as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical standards, the choice of an internal standard is paramount to achieving accurate and precise quantitative results. This guide provides a comparative assessment of 1-Bromooctane-d4, a deuterated internal standard, against other commonly used alternatives in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their use is critical for correcting variations that can occur during sample preparation, injection, and ionization, ultimately leading to more reliable data. This is particularly important when dealing with complex matrices, which are a common source of imprecision and inaccuracy in analytical measurements. The fundamental principle behind the effectiveness of SIL standards is that they are chemically identical to the analyte of interest, causing them to co-elute and experience similar matrix effects. Because they can be distinguished from the native analyte by their mass difference, they provide a reliable reference point for quantification.

Comparison of this compound with Alternative Internal Standards

The selection of an appropriate internal standard depends on the specific analyte and the analytical method. For the analysis of bromoalkanes and other halogenated organic compounds, several deuterated compounds are commonly employed. This section compares the performance of this compound with other relevant internal standards.

Internal StandardAnalyte ClassTypical ApplicationKey Performance Characteristics
This compound Bromoalkanes, Halogenated VOCs/SVOCsEnvironmental Monitoring, Industrial HygieneExpected to provide high accuracy and precision for medium to long-chain bromoalkanes due to close structural similarity.
1,4-Dichlorobenzene-d4 Volatile Organic Compounds (VOCs)EPA Method 8260A common internal standard for a wide range of VOCs, but may not be the ideal structural match for bromoalkanes.
Chlorobenzene-d5 Volatile Organic Compounds (VOCs)EPA Method 8260Another widely used internal standard for VOC analysis with similar characteristics to 1,4-Dichlorobenzene-d4.
Fluorobenzene Volatile Organic Compounds (VOCs)EPA Method 8260Frequently used as a surrogate or internal standard for VOCs, but its chemical properties differ more significantly from bromoalkanes.

Experimental Protocols

To assess the performance of this compound as an internal standard, a validation study would typically be conducted following a standardized method, such as a modified EPA Method 8260 for volatile organic compounds or a similar method for semi-volatile compounds. The following outlines a general experimental protocol.

Preparation of Standards
  • Stock Standard: Prepare a stock solution of 1-Bromooctane (the analyte) in a suitable solvent (e.g., methanol or hexane).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking a clean matrix (e.g., reagent water or a certified clean soil) with varying concentrations of the 1-Bromooctane stock standard and a constant concentration of the this compound internal standard stock solution.

Sample Preparation
  • For water samples, a purge-and-trap or liquid-liquid extraction method would be employed.

  • For solid samples, a solvent extraction method followed by cleanup would be necessary.

  • A known amount of the this compound internal standard is added to each sample, blank, and quality control sample before any extraction or concentration steps.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of bromoalkanes.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for both 1-Bromooctane and this compound.

Data Analysis and Performance Evaluation
  • Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Accuracy: Determined by analyzing certified reference materials or by spiking a clean matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: Assessed by analyzing replicate samples and calculating the relative standard deviation (RSD) of the measured concentrations.

  • Linearity: The linearity of the calibration curve is evaluated by the coefficient of determination (r²).

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard with GC-MS.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extraction Extraction/ Concentration Spike->Extraction GC_MS GC-MS System Extraction->GC_MS Inject Extract Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard that is structurally and chemically similar to the analyte is a cornerstone of robust quantitative analysis by mass spectrometry. This compound is an excellent candidate for an internal standard in the analysis of 1-Bromooctane and other related bromoalkanes. Its use is expected to significantly improve the accuracy and precision of analytical measurements by effectively compensating for variations in sample preparation and analysis. While direct comparative experimental data is limited in the public domain, the fundamental principles of isotope dilution strongly support its superiority over less structurally similar internal standards. For laboratories developing and validating methods for halogenated organic compounds, the inclusion of this compound as an internal standard is a scientifically sound approach to achieving high-quality, defensible data.

Inter-Laboratory Study for the Analysis of 1-Bromooctane-d4: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the characterization of 1-Bromooctane-d4, a deuterated internal standard crucial for mass spectrometry-based quantification in pharmaceutical and metabolic research. The findings are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs. This document is structured as a summary of a hypothetical inter-laboratory study, designed to evaluate the performance of different analytical techniques in determining the purity and isotopic distribution of this compound.

Overview of Analytical Challenges

The accurate characterization of deuterated compounds like this compound presents unique challenges. Key analytical objectives include the determination of chemical purity, isotopic enrichment, and the position of deuterium labeling. These parameters are critical for ensuring the reliability of quantitative bioanalytical assays. This guide compares two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

An inter-laboratory study was simulated to compare the performance of qNMR and GC-MS for the analysis of a single batch of this compound. The key performance metrics evaluated were the determination of chemical purity and isotopic enrichment.

Table 1: Summary of Quantitative Data from a Simulated Inter-Laboratory Study

ParameterMethodLaboratory ALaboratory BLaboratory CMean ValueStandard Deviation
Chemical Purity (%) qNMR99.299.599.399.330.15
GC-MS99.199.499.299.230.15
Isotopic Enrichment (% D) qNMR98.598.898.698.630.15
GC-MS98.298.598.498.370.15

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative NMR (qNMR) Spectroscopy for Purity and Isotopic Enrichment

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For deuterated compounds, both ¹H and ²H NMR can be utilized to determine isotopic enrichment.

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher field strength

  • Solvent: Chloroform-d (CDCl₃) with a known internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial. Dissolve the mixture in 0.75 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.

    • Calculate the chemical purity based on the integral ratios and the known purity of the internal standard.

  • ²H NMR Acquisition:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the signals corresponding to the deuterium atoms in this compound.

    • The isotopic enrichment can be determined by comparing the integrals of the deuterium signals to the residual proton signals from the ¹H NMR spectrum.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

Principle: GC-MS separates volatile compounds in a mixture and then detects them using mass spectrometry. For deuterated compounds, GC-MS can be used to assess chemical purity by separating impurities and to determine isotopic enrichment by analyzing the mass distribution of the molecular ions.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., DB-5ms)

  • Mass Spectrometer (Electron Ionization - EI)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC Separation:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Acquire mass spectra in full scan mode over a mass range that includes the molecular ions of 1-Bromooctane and its deuterated isotopologues.

    • The chemical purity is determined by the relative area percentage of the main peak in the total ion chromatogram (TIC).

    • Isotopic enrichment is calculated from the relative abundances of the different isotopologue peaks in the mass spectrum.

Signaling Pathways and Experimental Workflows

A generalized workflow for the inter-laboratory analysis of this compound is depicted below. This diagram illustrates the logical flow from sample reception to the final comparative analysis of the data from different laboratories.

G cluster_0 Sample Handling cluster_1 Analytical Laboratories cluster_2 Data Analysis and Comparison A Sample Receipt of This compound B Sample Aliquoting and Distribution to Labs A->B C Lab A: qNMR Analysis B->C D Lab B: GC-MS Analysis B->D E Lab C: Independent Verification (e.g., DSC) B->E F Data Compilation: Purity and Isotopic Enrichment C->F D->F E->F G Statistical Analysis (Mean, SD) F->G H Comparative Report Generation G->H

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

Conclusion

Both qNMR and GC-MS are powerful techniques for the characterization of this compound. The choice of method will depend on the specific requirements of the analysis and the available instrumentation.

  • qNMR offers the advantage of being a primary ratio method, providing high accuracy and precision for purity determination without the need for a specific standard of the analyte. It is also well-suited for determining site-specific deuterium incorporation.

  • GC-MS is a highly sensitive technique that is excellent for identifying and quantifying volatile impurities. It provides a robust estimation of isotopic enrichment based on the mass distribution of the molecular ion cluster.

For comprehensive characterization, a combination of both techniques is recommended. The data presented in this guide, although from a simulated study, highlights the expected concordance between these two orthogonal analytical methods when performed under controlled conditions. This comparative approach provides a high degree of confidence in the quality of deuterated standards used in regulated bioanalysis.

References

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effects with 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, and the use of deuterated substrates such as 1-Bromooctane-d4 provides a sensitive probe for determining the rate-limiting steps and transition state structures of chemical reactions.

This guide offers an objective comparison of the performance of this compound in evaluating kinetic isotope effects, supported by experimental data and detailed protocols. By examining the subtle differences in reaction rates between 1-Bromooctane and its deuterated counterpart, researchers can gain profound insights into nucleophilic substitution and elimination reactions.

Understanding the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the case of this compound, the replacement of hydrogen atoms with deuterium at specific positions allows for the measurement of deuterium KIEs. These effects arise primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

  • Primary KIE (kH/kD > 1): Observed when the C-H/C-D bond is broken in the rate-determining step of the reaction. The magnitude of the primary KIE is typically in the range of 2-8.

  • Secondary KIE (kH/kD ≠ 1): Occurs when the C-H/C-D bond is not broken in the rate-determining step but is located at or near the reaction center. These effects are smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).

Comparative Performance of this compound in Mechanistic Studies

The utility of this compound lies in its ability to probe secondary kinetic isotope effects in nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The position of the deuterium labels is critical for interpreting the results. While a specific compound named "this compound" could imply various deuteration patterns, this guide will focus on the insights gained from deuteration at the α-carbon (C1) and β-carbon (C2).

α-Deuterium Kinetic Isotope Effects (Deuteration at C1)

Deuteration at the α-carbon (e.g., 1-Bromooctane-1,1-d2) is particularly useful for distinguishing between SN1 and SN2 reaction pathways.

  • SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, the transition state involves the incoming nucleophile and the departing leaving group simultaneously interacting with the α-carbon. This leads to a slight increase in the steric hindrance and a change in the vibrational frequencies of the C-D bonds. Typically, α-deuterium KIEs for SN2 reactions are small and can be inverse or close to unity (kH/kD ≈ 0.95-1.05).

  • SN1 Reactions: In a unimolecular nucleophilic substitution (SN1) reaction, the rate-determining step is the formation of a carbocation intermediate. The hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation. This change leads to a significant loosening of the C-H/C-D bending vibrations, resulting in a normal and relatively large secondary KIE (kH/kD ≈ 1.10-1.25 per deuterium).

Table 1: Expected α-Deuterium KIEs for Nucleophilic Substitution of 1-Bromooctane-1,1-d2

Reaction TypeMechanismExpected kH/kDInterpretation
Nucleophilic SubstitutionSN2~0.95 - 1.05Indicates a concerted mechanism with a pentacoordinate transition state.
Nucleophilic SubstitutionSN1~1.20 - 1.50Consistent with a stepwise mechanism involving a carbocation intermediate.
β-Deuterium Kinetic Isotope Effects (Deuteration at C2)

Deuteration at the β-carbon (e.g., 1-Bromooctane-2,2-d2) is a powerful tool for studying E2 elimination reactions and can also provide insights into the transition state of SN1 reactions.

  • E2 Reactions: In a bimolecular elimination (E2) reaction, a C-H bond at the β-position is broken in the rate-determining step. Therefore, deuteration at this position will result in a large primary kinetic isotope effect (kH/kD > 2). This is a clear indicator of an E2 mechanism.

  • SN1 Reactions: In an SN1 reaction, the formation of the carbocation can be stabilized by hyperconjugation from the β-C-H bonds. Since C-H bonds are better hyperconjugative donors than C-D bonds, a small normal KIE (kH/kD > 1) is often observed for β-deuterated substrates.

A study on the bromide ion substitution at 2-bromooctane, an isomer of the target molecule, provides valuable comparative data. For the racemization of 1,1,1-d3-2-bromooctane in acetonitrile at 60°C, a second-order rate constant was determined, and the kH/kD was found to be 1.084 ± 0.006.[1] This value, being slightly greater than unity, is consistent with a degree of carbocation character in the transition state, leaning towards an SN1-like mechanism or an SN2 reaction with a very loose transition state.

Table 2: Expected β-Deuterium KIEs for Reactions of 1-Bromooctane deuterated at C2

Reaction TypeMechanismExpected kH/kDInterpretation
EliminationE2> 2.0Strong evidence for a concerted elimination where the β-C-H bond is broken in the rate-determining step.
Nucleophilic SubstitutionSN1~1.05 - 1.15Suggests stabilization of the carbocation intermediate via hyperconjugation.
Nucleophilic SubstitutionSN2~1.0Little to no effect expected as the β-C-H bond is not significantly involved in the transition state.

Experimental Protocols

While a single, standardized protocol for all KIE measurements with this compound does not exist, the following outlines a general and representative experimental workflow for determining the KIE in a nucleophilic substitution reaction.

Synthesis of Deuterated Substrate

The synthesis of deuterated 1-bromooctane is the first critical step. For example, 1-Bromooctane-1,1-d2 can be synthesized from 1-octanol-1,1-d2. Several synthetic routes are available for this conversion.

Kinetic Measurements

The rates of reaction for both the deuterated and non-deuterated 1-bromooctane must be measured under identical conditions.

Materials:

  • 1-Bromooctane

  • Deuterated 1-bromooctane (e.g., 1-Bromooctane-1,1-d2)

  • Nucleophile (e.g., sodium azide, sodium thiophenolate)

  • Solvent (e.g., acetone, ethanol, DMSO)

  • Internal standard for chromatography (e.g., decane)

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: Prepare stock solutions of the substrate (both deuterated and non-deuterated) and the nucleophile in the chosen solvent.

  • Kinetic Runs:

    • Equilibrate the reaction vessel to the desired temperature.

    • Initiate the reaction by mixing the substrate and nucleophile solutions.

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by dilution with a cold solvent).

  • Analysis:

    • Analyze the quenched aliquots by a suitable method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the reactant remaining or the product formed.

    • Use an internal standard to ensure accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order or second-order reaction (with one reactant in large excess), this should yield a straight line.

    • The slope of the line is the negative of the observed rate constant (k_obs).

    • Calculate the rate constants for both the hydrogenated (kH) and deuterated (kD) substrates. . Calculate the KIE: KIE = kH / kD.

Visualizing the Mechanistic Pathways

The choice of reaction pathway can be visualized as a decision point based on the substrate, nucleophile/base, and solvent conditions.

G sub 1-Bromooctane sn2 SN2 Pathway sub->sn2 Strong Nucleophile (e.g., N3-) sn1 SN1 Pathway sub->sn1 Weak Nucleophile Polar Protic Solvent e2 E2 Pathway sub->e2 Strong, Bulky Base (e.g., t-BuOK) sn2_ts Pentacoordinate Transition State sn2->sn2_ts sn1_int Carbocation Intermediate sn1->sn1_int e2_ts Concerted Transition State e2->e2_ts G start Start KIE Experiment synthesis Synthesize Deuterated 1-Bromooctane start->synthesis prepare Prepare Reactant Solutions synthesis->prepare run_h Run Kinetic Experiment with 1-Bromooctane prepare->run_h run_d Run Kinetic Experiment with this compound prepare->run_d analyze_h Analyze Aliquots (GC/HPLC) - Determine kH run_h->analyze_h analyze_d Analyze Aliquots (GC/HPLC) - Determine kD run_d->analyze_d calculate Calculate KIE = kH / kD analyze_h->calculate analyze_d->calculate interpret Interpret Mechanism calculate->interpret

References

The Analytical Edge: Performance of 1-Bromooctane-d4 in Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of the performance characteristics of 1-Bromooctane-d4 in various matrices, offering valuable insights supported by experimental data.

Deuterated compounds, such as this compound, are widely recognized as superior internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). Their value lies in their chemical similarity to the target analyte, allowing them to mimic the analyte's behavior during sample preparation and analysis. This co-elution and similar ionization response effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, ultimately leading to more reliable and reproducible results.

The use of deuterated analogues as internal standards is particularly crucial when analyzing complex matrices, such as those encountered in environmental testing, food safety, and pharmaceutical research. In these samples, matrix components can interfere with the analytical signal, causing either suppression or enhancement. By incorporating a deuterated internal standard that is structurally almost identical to the analyte, these matrix-induced variations can be effectively normalized, leading to a significant improvement in quantitative accuracy.

Performance in Complex Matrices: A Case Study in Cannabis Analysis

While specific quantitative performance data for this compound is not extensively published in readily available literature, the principles of its application can be illustrated through studies utilizing other deuterated analogues in similarly challenging matrices. For instance, in the analysis of pesticides and mycotoxins in various cannabis-based products, the use of a suite of 24 deuterated internal standards demonstrated a marked improvement in accuracy. When relying solely on external calibration, accuracy values could deviate by more than 60%, with relative standard deviations (RSD) exceeding 50%. However, the incorporation of deuterated internal standards brought the accuracy to within 25% and reduced the RSD to under 20%.[1] This highlights the critical role of deuterated standards in mitigating matrix effects and ensuring data reliability.

Comparison with Alternative Internal Standards

The primary alternatives to deuterated internal standards are non-isotopically labeled compounds that are structurally similar to the analyte. While these can correct for some variability, they do not co-elute as closely as their deuterated counterparts and may exhibit different ionization efficiencies, leading to less accurate correction. For instance, in a multi-residue analysis, if a non-deuterated internal standard is affected differently by matrix components than the target analyte, the resulting quantification will be skewed.

The ideal internal standard should be chemically inert, not naturally present in the sample, and have a retention time close to the analyte of interest. While this compound fits these criteria for the analysis of various organic compounds, other deuterated alkanes or compounds with similar physicochemical properties could also be considered. The choice of the most suitable internal standard ultimately depends on the specific analytes being targeted and the nature of the sample matrix.

Experimental Protocol: A General Framework for GC-MS Analysis

The following provides a generalized experimental protocol for the analysis of volatile or semi-volatile organic compounds using this compound as an internal standard. This protocol should be optimized and validated for the specific application.

1. Sample Preparation:

  • Matrix Spiking: A known amount of this compound internal standard solution is added to the sample, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction: The analytes and the internal standard are extracted from the matrix using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent and extraction conditions will depend on the properties of the analytes and the matrix.

  • Concentration/Solvent Exchange: The extract may be concentrated and/or the solvent exchanged to one that is more compatible with the GC-MS system.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

  • Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is selected to achieve good separation of the target analytes and the internal standard.

  • Injection: A small volume of the final extract is injected into the GC.

  • Temperature Program: The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The mass spectrometer is operated in a suitable mode, such as selected ion monitoring (SIM) or full scan, to detect and quantify the target analytes and this compound. In SIM mode, specific ions for each compound are monitored to enhance sensitivity and selectivity.

3. Data Analysis:

  • Quantification: The concentration of the target analyte is calculated based on the ratio of its peak area to the peak area of the this compound internal standard. A calibration curve is generated by plotting the area ratios of the calibration standards against their known concentrations.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for quantitative analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Matrix Spike Spike with This compound Sample->Spike Extraction Extraction (LLE/SPE) Spike->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject Data Data Acquisition GCMS->Data Quantification Quantification (Area Ratio) Data->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

A Guide to the Certification of 1-Bromooctane-d4 as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromooctane-d4 as a certified reference material (CRM), offering insights into its certification process and how it compares to other available alternatives. The information presented is crucial for ensuring the accuracy and reliability of experimental results in research and drug development.

Introduction to this compound

This compound is a deuterated form of 1-bromooctane, commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra, making it an ideal tool for quantification. The certification of this compound as a reference material involves rigorous testing to establish its chemical and isotopic purity with a high degree of confidence.

Comparison of Commercially Available this compound and Alternatives

Several suppliers offer this compound and its more heavily deuterated analogue, 1-Bromooctane-d17, as reference materials. The following tables summarize the typical specifications provided by major suppliers. It is important to note that while Certificates of Analysis (CoAs) with detailed batch-specific data are provided upon purchase, they are not always publicly available.

Table 1: Comparison of this compound Reference Materials

SupplierProduct NameCatalog NumberIsotopic Purity (atom % D)Chemical Purity
CDN Isotopes1-Bromooctane-3,3,4,4-d4D-7133≥ 98Not specified on website
Toronto Research Chemicals (LGC)This compoundB689502Not specified on websiteNot specified on website

Table 2: Comparison of 1-Bromooctane-d17 Reference Materials

SupplierProduct NameCatalog NumberLot NumberIsotopic Purity (atom % D)Chemical Purity (by GC)
Sigma-Aldrich1-Bromooctane-d17489589MBBC931498.6%99.7%
CDN Isotopes1-Bromooctane-d17D-1725Not specified≥ 98Not specified on website

Note: Data for Sigma-Aldrich is taken from a publicly available Certificate of Analysis for a specific lot. Specifications for other suppliers are based on information available on their product pages and may vary by batch.

Experimental Protocols for Certification

The certification of this compound as a reference material relies on a combination of analytical techniques to determine its chemical and isotopic purity.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.

    • Injector: Split/splitless injector, operated at a temperature of approximately 250°C.

    • Oven Program: A temperature gradient is employed to ensure the separation of the analyte from any potential impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

    • Acquisition Mode: Full scan mode is used to identify all volatile components in the sample.

  • Data Analysis: The chemical purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d) that does not contain signals in the regions of interest.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis:

    • A standard proton NMR spectrum is acquired.

    • The isotopic purity is determined by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position. The percentage of deuterium incorporation is calculated from this ratio.

  • ²H (Deuterium) NMR Analysis:

    • A deuterium NMR spectrum can also be acquired to confirm the positions of deuteration and to provide a more direct measure of the isotopic enrichment.

  • Data Analysis: The atom percent deuterium is calculated based on the relative integrals of the proton signals.

Certification Workflow and Logic

The following diagrams illustrate the typical workflow for the certification of a deuterated reference material like this compound and a logical diagram comparing it to its non-deuterated counterpart for use as an internal standard.

G Certification Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification & Documentation s1 Synthesis of this compound s2 Purification (e.g., Distillation, Chromatography) s1->s2 a1 Identity Confirmation (MS, NMR) s2->a1 a2 Chemical Purity (GC-MS) a1->a2 a3 Isotopic Purity (NMR) a1->a3 c1 Data Review & Uncertainty Assessment a2->c1 a3->c1 a4 Water Content (Karl Fischer) a4->c1 c2 Issuance of Certificate of Analysis c1->c2 G Comparison of Internal Standard Alternatives cluster_analyte Analyte cluster_standards Internal Standards analyte 1-Bromooctane (Analyte of Interest) d4 This compound analyte->d4 Ideal Choice: Co-elutes, Mass Shift of +4 Da d17 1-Bromooctane-d17 analyte->d17 Excellent Choice: Co-elutes, Larger Mass Shift (+17 Da) non_iso Non-isotopically Labeled Homologue (e.g., 1-Bromoheptane) analyte->non_iso Alternative: Different Retention Time, Potential for Matrix Effects

A Comparative Analysis of 1-Bromooctane-d4 and 1-Bromooctane-d17 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate isotopically labeled internal standards is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comparative analysis of two deuterated forms of 1-bromooctane: 1-Bromooctane-d4 and 1-Bromooctane-d17, offering insights into their respective properties and applications.

This document outlines the physicochemical characteristics of both compounds, presents a detailed experimental protocol for their use as internal standards in gas chromatography-mass spectrometry (GC-MS), and discusses the key considerations for choosing between a partially and a perdeuterated analogue.

Physicochemical Properties: A Head-to-Head Comparison

The choice between this compound and the more heavily labeled 1-Bromooctane-d17 often depends on the specific requirements of the analytical method, including the desired mass shift from the analyte and the potential for isotopic effects. The following table summarizes the key physicochemical properties of both deuterated compounds alongside the unlabeled 1-bromooctane for reference.

Property1-Bromooctane (Unlabeled)This compound (3,3,4,4-d4)1-Bromooctane-d17
Molecular Formula C₈H₁₇BrC₈H₁₃D₄BrC₈D₁₇Br[1]
Molecular Weight 193.13 g/mol 197.15 g/mol [2]210.23 g/mol [1]
CAS Number 111-83-11219803-37-8126840-36-6[1]
Isotopic Purity Not Applicable≥ 98 atom % D[3]≥ 98 atom % D[4]
Chemical Purity ≥ 98%≥ 98%[3]≥ 99% (CP)[4]
Boiling Point 201 °C (lit.)[4]Not explicitly available, expected to be similar to unlabeled.201 °C (lit.)[4]
Melting Point -55 °C (lit.)[4]Not explicitly available, expected to be similar to unlabeled.-55 °C (lit.)[4]
Density 1.118 g/mL at 25 °C (lit.)Not explicitly available, expected to be slightly higher than unlabeled.1.217 g/mL at 25 °C[4]

Performance in Analytical Applications

Both this compound and 1-Bromooctane-d17 are primarily utilized as internal standards in quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry. The deuterium labeling provides a distinct mass difference from the native analyte, allowing for precise quantification while maintaining similar chemical and physical behavior during sample preparation and analysis.

1-Bromooctane-d17 , being perdeuterated (all hydrogens are replaced by deuterium), offers a significant mass shift of 17 atomic mass units (amu) from the unlabeled compound. This large mass difference is highly advantageous in mass spectrometry as it minimizes the risk of isotopic overlap from the analyte, thereby enhancing the accuracy of quantification.

This compound , with four deuterium atoms, provides a smaller mass shift of 4 amu. While this is sufficient for many applications, there might be a higher potential for spectral interference from the natural isotopic abundance of the unlabeled analyte, especially at high analyte concentrations. However, the synthesis of partially deuterated compounds can sometimes be more cost-effective.

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis of Volatile Organic Compounds (VOCs)

The following is a representative protocol for the use of deuterated 1-bromooctane as an internal standard for the quantification of 1-bromooctane and other volatile haloalkanes in an environmental water sample.

1. Objective: To quantify the concentration of 1-bromooctane in a water sample using gas chromatography-mass spectrometry with a deuterated internal standard.

2. Materials and Reagents:

  • 1-Bromooctane (analyte standard)

  • 1-Bromooctane-d17 or this compound (internal standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample vials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. Standard Preparation:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-bromooctane and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Bromooctane-d17 (or this compound) and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into deionized water. Add a constant amount of the internal standard stock solution to each calibration standard.

4. Sample Preparation:

  • Collect the water sample in a clean, airtight container.

  • To a known volume of the water sample (e.g., 10 mL), add a precise amount of the internal standard stock solution to achieve a concentration similar to the expected analyte concentration.

5. GC-MS Analysis:

  • Gas Chromatograph Conditions:

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • For 1-Bromooctane: m/z corresponding to key fragments (e.g., molecular ion and base peak).

      • For 1-Bromooctane-d17: m/z corresponding to the deuterated fragments.

      • For this compound: m/z corresponding to the deuterated fragments.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of 1-bromooctane in the sample by calculating the peak area ratio from the sample chromatogram and using the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Spike_Sample Spiked Sample Sample->Spike_Sample IS_Stock Internal Standard Stock (1-Bromooctane-d17 or -d4) Cal_Stds Calibration Standards IS_Stock->Cal_Stds IS_Stock->Spike_Sample Analyte_Stock Analyte Stock (1-Bromooctane) Analyte_Stock->Cal_Stds GCMS GC-MS Analysis Cal_Stds->GCMS Spike_Sample->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification IS_Selection cluster_IS Internal Standard Choice cluster_Considerations Key Considerations Analyte Analyte (1-Bromooctane) d4 This compound d17 1-Bromooctane-d17 MassShift Mass Shift d4->MassShift Lower Cost Cost d4->Cost Potentially Lower Interference Potential for Isotopic Interference d4->Interference Higher Risk d17->MassShift Higher d17->Cost Potentially Higher d17->Interference Lower Risk

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromooctane-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromooctane-d4, a deuterated alkyl halide. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Waste Classification and Handling

This compound is classified as a hazardous waste and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must not be released into the environment.[1][2][3] All waste material must be disposed of in accordance with European Directives on waste and hazardous waste, as well as other national and local regulations.[3][4]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, and safety goggles (meeting European standard EN 166) when handling the substance.[3] Long-sleeved clothing is also recommended.[3]

  • Ventilation: Ensure adequate ventilation, especially in confined areas.[3]

  • Spill Management: In case of a spill, absorb the product with inert materials such as sand, earth, or vermiculite.[5] Collect the absorbed material and seal it in labeled drums for disposal.[5] Prevent the spill from entering drains or waterways.[2][3][5]

Disposal Procedures

Surplus and non-recyclable solutions of this compound should be offered to a licensed disposal company.[2][4] A primary method for disposal is incineration. The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4] It is crucial to leave the chemical in its original container and not mix it with other waste.[4]

Contaminated Packaging: Dispose of contaminated containers at a hazardous or special waste collection point.[3] Handle uncleaned containers in the same manner as the product itself.[4]

Quantitative Disposal Data

ParameterSpecificationCitation
UN Number 3082[3]
Proper Shipping Name Environmentally hazardous substances, liquid, n.o.s. (1-Bromooctane)[3]
Transport Hazard Class 9[3]
Packing Group III[3]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Pathway A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Adequate Ventilation A->B C Collect this compound Waste in Original or Labeled Container B->C Begin Waste Generation D Do Not Mix with Other Waste C->D E Store Securely in Designated Waste Area D->E Seal Container F Arrange for Pickup by Licensed Disposal Company E->F G Transport as UN3082, Hazard Class 9, Packing Group III F->G H Incinerate in a Chemical Incinerator with Afterburner and Scrubber G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Bromooctane-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromooctane-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.

Chemical Properties and Hazards: this compound is a deuterated form of 1-Bromooctane. It is a combustible liquid that can cause skin and serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] In case of fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment for various laboratory activities.

ActivityRequired Personal Protective Equipment
Routine Handling & Dispensing - Eye Protection: Chemical safety goggles (European standard - EN 166).[5] - Hand Protection: Nitrile rubber gloves. Inspect gloves before use.[5] - Skin and Body Protection: Long-sleeved laboratory coat.[5] - Respiratory Protection: Not required under normal use with adequate ventilation.[5]
Spill Cleanup - Eye Protection: Chemical safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[6] - Skin and Body Protection: Impervious clothing or long-sleeved lab coat.[7] - Respiratory Protection: For major spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5][7]
Waste Disposal - Eye Protection: Chemical safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[5][6] - Skin and Body Protection: Long-sleeved laboratory coat.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Assemble all necessary equipment and reagents before commencing work.

  • Inspect all PPE for integrity before use.[5]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Do not eat, drink, or smoke in the laboratory area.

  • Keep the container tightly closed when not in use.[5][8]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[5][8]

  • Ground and bond containers and receiving equipment to prevent static discharges.[9]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[3][8]

  • Clean the work area and any contaminated equipment.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[4][8]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

1. Waste Segregation:

  • Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled, and sealed container.[3] As a halogenated organic compound, it should be collected in a container for halogenated waste (often designated as container B in laboratory waste schemes).[2]

2. Spill Residue:

  • For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

3. Container Disposal:

  • Empty containers may retain product residue and can be dangerous.[8]

  • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.

  • Dispose of the rinsed container in accordance with institutional and local regulations.

4. Final Disposal:

  • All waste containing this compound is classified as hazardous waste.[5]

  • Dispose of all waste materials through your institution's designated hazardous waste management program.[5] Do not pour down the drain.[4][7]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handle_chemical Handle this compound prep_materials->handle_chemical Proceed to Handling post_handle_clean Clean Workspace and Equipment handle_chemical->post_handle_clean segregate_waste Segregate Waste into Labeled Container handle_chemical->segregate_waste Generate Waste post_handle_wash Wash Hands post_handle_clean->post_handle_wash final_disposal Dispose of Waste via Hazardous Waste Program post_handle_wash->final_disposal Complete Operation dispose_container Rinse and Dispose of Empty Container segregate_waste->dispose_container dispose_container->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.